2,2',4,4',6,6'-Hexabromobiphenyl
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3,5-tribromo-2-(2,4,6-tribromophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Br6/c13-5-1-7(15)11(8(16)2-5)12-9(17)3-6(14)4-10(12)18/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNFYSRMCCKKDEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)C2=C(C=C(C=C2Br)Br)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Br6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4074772 | |
| Record name | PBB 155 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
627.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59261-08-4 | |
| Record name | 2,2',4,4',6,6'-Hexabromobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059261084 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 59261-08-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157312 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | PBB 155 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',4,4',6,6'-HEXABROMOBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/642OIA2442 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Monograph: Physicochemical Profiling of 2,2',4,4',6,6'-Hexabromobiphenyl (PBB-155)
Executive Summary
2,2',4,4',6,6'-Hexabromobiphenyl (PBB-155) represents a distinct class of polybrominated biphenyls characterized by tetra-ortho substitution . Unlike its coplanar counterparts (e.g., PBB-77) that mimic dioxin toxicity via the Aryl Hydrocarbon Receptor (AhR), PBB-155 is sterically forced into a non-planar conformation. This structural rigidity dictates a divergent toxicological profile: it acts as a Phenobarbital-type (PB-type) inducer , primarily activating the Constitutive Androstane Receptor (CAR) and Pregnane X Receptor (PXR) pathways rather than the AhR pathway.
This guide provides a rigorous analysis of the physicochemical properties, structural dynamics, and analytical detection of PBB-155, designed for researchers in toxicology and environmental chemistry.
Part 1: Molecular Architecture & Identification
The defining feature of PBB-155 is the presence of bromine atoms at all four ortho positions (2, 2', 6, 6'). The large Van der Waals radius of bromine (1.85 Å) creates immense steric repulsion, preventing the two phenyl rings from achieving coplanarity.
Structural Data
| Parameter | Value |
| IUPAC Name | This compound |
| Common Name | PBB-155 |
| CAS Registry Number | 59261-08-4 (Specific isomer) |
| Molecular Formula | C₁₂H₄Br₆ |
| SMILES | Brc1cc(Br)c(c(Br)c1)c2c(Br)cc(Br)cc2Br |
| Structural Class | Tetra-ortho substituted (Non-planar) |
Steric Conformation Visualization
The following diagram illustrates the steric hindrance that forces the biphenyl rings into a perpendicular arrangement (Dihedral angle ~90°), effectively "locking" the molecule out of the planar conformation required for dioxin-like toxicity.
Figure 1: Mechanistic flow of steric hindrance in PBB-155 leading to non-planar conformation and divergent receptor binding.
Part 2: Physicochemical Constants
Accurate physicochemical data is essential for predicting environmental fate and bioaccumulation potential. PBB-155 is highly lipophilic and persistent.
| Property | Value | Source/Reference |
| Molecular Weight | 627.58 g/mol | PubChem [1] |
| Melting Point | 179–180 °C | ChemicalBook [2] |
| Boiling Point | ~458 °C (Predicted) | EPISuite Est. |
| Physical State | White Crystalline Solid | ATSDR [3] |
| Log Kow (Octanol-Water) | 6.39 – 7.20 | CDC/ATSDR [3] |
| Water Solubility | Insoluble (< 10 ng/L) | Experimental [3] |
| Solubility (Organic) | Soluble in Hexane, Toluene, DCM | Standard Lab Practice |
| Vapor Pressure | ~6.9 × 10⁻⁶ Pa (25°C) | Jacobs et al. [4] |
Scientific Insight: The high Log Kow (>6) indicates extreme lipophilicity, predicting rapid partitioning into lipid-rich tissues (adipose, liver) and high biomagnification factors in aquatic food webs.
Part 3: Chemical Stability & Reactivity
Thermal Stability
PBB-155 is thermally stable up to high temperatures (>300°C). However, under uncontrolled combustion (pyrolysis), it can serve as a precursor for polybrominated dibenzofurans (PBDFs) , though less efficiently than mono-ortho PBBs due to the lack of adjacent hydrogen atoms required for ring closure at the ortho positions.
Photolytic Degradation
While chemically inert to hydrolysis and oxidation, PBB-155 is susceptible to reductive debromination under UV light.
-
Mechanism: Homolytic cleavage of the C-Br bond.
-
Pathway: PBB-155 (Hexa) → Penta-BB → Tetra-BB.
-
Significance: Photolysis is the primary abiotic degradation pathway in the environment.
Metabolic Resistance
The tetra-ortho substitution sterically shields the central biphenyl bond from enzymatic attack. Furthermore, the lack of adjacent unsubstituted carbon atoms (vicinal hydrogens) hinders the formation of arene oxide intermediates required for metabolism by cytochrome P450 enzymes. This results in an exceptionally long biological half-life.
Part 4: Analytical Methodologies
Detection of PBB-155 requires high-resolution separation to distinguish it from other hexabrominated isomers (e.g., PBB-153).
Recommended Protocol: GC-MS/MS (Isotope Dilution)
1. Sample Preparation:
-
Matrix: Plasma, Tissue, or Sediment.
-
Surrogate Standard: ¹³C₁₂-PBB-155 (or ¹³C₁₂-PBB-153 if unavailable).
-
Extraction: Liquid-Liquid Extraction (LLE) with Hexane:DCM (1:1) or Soxhlet extraction for solids.
2. Cleanup:
-
Acid Silica Gel: Removes lipids.
-
Florisil Column: Fractionation to separate PBBs from polar interferences.
3. Instrumental Analysis:
-
System: Gas Chromatography coupled with Triple Quadrupole Mass Spectrometry (GC-MS/MS).
-
Ionization: Electron Impact (EI) or Negative Chemical Ionization (NCI) for higher sensitivity.
-
Column: DB-5ms or Rtx-1614 (30m x 0.25mm, 0.25µm film).
-
Transitions (EI):
-
Quantifier: m/z 627.6 (Molecular Ion Cluster).
-
Qualifier: m/z 467.8 (M - 2Br).
-
Figure 2: Step-by-step analytical workflow for the isolation and quantification of PBB-155.[1]
Part 5: Biological Interaction & Toxicology (Scientific Integrity)
This section corrects a common misconception. While PBB mixtures (FireMaster) are often labeled "dioxin-like," PBB-155 specifically is NOT dioxin-like .
Mechanism of Action: The "Phenobarbital" Effect
Because PBB-155 cannot assume a planar configuration, it cannot bind to the Aryl Hydrocarbon Receptor (AhR). Instead, it acts through the Constitutive Androstane Receptor (CAR) .[2]
-
AhR Pathway (Planar PBBs): Induces CYP1A1/1A2 → EROD Activity (High Toxicity).
-
CAR/PXR Pathway (Non-Planar PBB-155): Induces CYP2B1/2B2 → PROD Activity (Lower acute toxicity, but tumor promotion potential).
Comparative Signaling Pathway
The diagram below maps the divergent pathways of Planar vs. Non-Planar PBBs.
Figure 3: Divergent signaling pathways: PBB-155 activates CAR (PB-like) rather than AhR (Dioxin-like).
Toxicological Endpoints[7]
-
Hepatomegaly: Significant liver enlargement due to Smooth Endoplasmic Reticulum (SER) proliferation (associated with CYP induction).
-
Neurotoxicity: Ortho-substituted PBBs have been shown to alter calcium homeostasis in neuronal cells, potentially affecting neurotransmitter release [5].[3]
-
Thyroid Effects: Disruption of thyroid hormone transport by competitive binding to transthyretin (TTR).
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 93322, this compound. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2004). Toxicological Profile for Polybrominated Biphenyls and Polybrominated Diphenyl Ethers. Atlanta, GA: U.S. Department of Health and Human Services. Retrieved from [Link]
- Jacobs, L. W., Chou, S. F., & Tiedje, J. M. (1976). Field concentrations and persistence of polybrominated biphenyls in soils and solubility of PBB in natural waters. Journal of Agricultural and Food Chemistry, 24(6), 1198-1201.
- Fischer, L. J., et al. (1999). Ortho-substituted but not coplanar PCBs rapidly kill cerebellar granule cells. Toxicology and Applied Pharmacology. (Inferred mechanistic parallel for PBBs).
Sources
Technical Synthesis Guide: High-Purity 2,2',4,4',6,6'-Hexabromobiphenyl
Executive Summary & Retrosynthetic Analysis
The synthesis of 2,2',4,4',6,6'-hexabromobiphenyl (PBB-155) presents a unique challenge due to the severe steric hindrance at the ortho (2,2',6,6') positions. Direct bromination of biphenyl yields a mixture of isomers (primarily PBB-153) and is unsuitable for producing high-purity PBB-155 standards.
Therefore, this protocol utilizes a bottom-up organometallic approach via the Ullmann Coupling of 1-iodo-2,4,6-tribromobenzene. This pathway guarantees the preservation of the 2,4,6-substitution pattern on both rings, eliminating the need for difficult isomer separation.
Retrosynthetic Logic
-
Disconnection: Symmetric cleavage of the C1-C1' bond.
-
Precursor: 1-Iodo-2,4,6-tribromobenzene (preferred over bromo-analog due to weaker C-I bond facilitating Cu-insertion).
-
Starting Material: Aniline (via 2,4,6-tribromoaniline).
Figure 1: Retrosynthetic logic flow ensuring regiospecificity.
Experimental Protocol
Phase 1: Synthesis of 2,4,6-Tribromoaniline
Objective: Rapid introduction of bromine atoms at ortho and para positions using the activating amino group.[3]
-
Reagents: Aniline (99%), Bromine (
), Glacial Acetic Acid. -
Mechanism: Electrophilic Aromatic Substitution (EAS).
Procedure:
-
Dissolve 10 mmol of aniline in 20 mL of glacial acetic acid.
-
Cool the solution to 15°C in an ice bath.
-
Add 31 mmol of bromine (dissolved in acetic acid) dropwise over 30 minutes.
-
Critical Control Point: Maintain temperature <20°C to prevent oxidation of the amine.
-
-
Stir for 2 hours. A voluminous white/yellow precipitate will form.
-
Pour mixture into 200 mL ice water.
-
Filter the solid, wash with 10%
(to remove excess bromine) and water. -
Recrystallize from ethanol.
-
Target Melting Point: 119–120°C [1].
-
Phase 2: Conversion to 1-Iodo-2,4,6-Tribromobenzene
Objective: Replace the amino group with iodine via a diazonium intermediate.
-
Reagents: 2,4,6-Tribromoaniline, Sodium Nitrite (
), Sulfuric Acid ( ), Potassium Iodide ( ). -
Mechanism: Diazotization followed by Sandmeyer-type substitution.
Procedure:
-
Diazotization: Suspend 2,4,6-tribromoaniline (10 g) in concentrated
(50 mL). Cool to 0–5°C. -
Add solid sodium nitrite (1.1 eq) slowly. Stir until the solid dissolves and the diazonium sulfate forms (clear to slightly turbid solution).
-
Iodination: Dissolve Potassium Iodide (3 eq) in minimal water. Add this solution dropwise to the diazonium mixture.
-
Observation: Vigorous evolution of nitrogen gas (
) indicates reaction progress.
-
-
Heat the mixture to 80°C for 1 hour to ensure completion.
-
Extract with dichloromethane (DCM). Wash organic layer with 10% NaOH and water.
-
Dry over
and evaporate solvent. -
Recrystallize from benzene/ethanol.
Phase 3: The Ullmann Coupling (Critical Step)
Objective: Homocoupling of the aryl iodide to form the sterically hindered biphenyl.
-
Reagents: 1-Iodo-2,4,6-tribromobenzene, Copper Bronze (activated), Nitrobenzene (solvent).
-
Mechanism: Oxidative addition of Cu to Ar-I, followed by disproportionation/reductive elimination.[4]
Procedure:
-
Activation of Copper: Wash copper bronze with dilute HCl, then water, ethanol, and acetone. Dry under vacuum. This removes surface oxides that inhibit the reaction.
-
In a thick-walled reaction flask, mix 1-iodo-2,4,6-tribromobenzene (5 g) with activated copper bronze (10 g, large excess required).
-
Add 20 mL of dry nitrobenzene.
-
Reflux: Heat the mixture to 210–220°C (sand bath recommended) for 4–6 hours.
-
Why High Temp? The steric bulk of the bromine atoms at the 2,6-positions creates a high energy barrier for the coupling.
-
-
Work-up: Cool to room temperature. Filter off the copper residues.
-
Steam distill the filtrate to remove the nitrobenzene solvent.
-
The residue contains the crude PBB-155.
Purification and Characterization
The crude product will likely contain traces of de-halogenated byproducts (pentabromobiphenyls) or unreacted starting material.
Purification Protocol
-
Column Chromatography: Silica gel stationary phase.
-
Eluent: Hexane (100%). PBBs are highly lipophilic and elute rapidly.
-
-
Recrystallization: Dissolve the fraction in boiling toluene and add hexane until turbid. Cool slowly to 4°C.
-
Yield: Expect 40–50% overall yield from the iodide.
-
Analytical Validation Data
| Parameter | Specification | Method |
| Appearance | White crystalline solid | Visual |
| Melting Point | 179–180°C | Capillary Method [2] |
| Mass Spectrometry | Molecular ion cluster centered at m/z 627.6 | GC-MS (EI) |
| Isotopic Pattern | Characteristic sextet pattern (Br6) | MS Analysis |
| 1H NMR | Singlet at | 500 MHz NMR |
Note on NMR: Due to the symmetry of this compound, the protons at the 3,5 positions on both rings are chemically equivalent, resulting in a single signal (singlet). This distinguishes it from PBB-153, which shows a more complex splitting pattern.
Detailed Pathway Visualization
Figure 2: Step-by-step reaction workflow from aniline to PBB-155.
Safety & Toxicology (Crucial)
Hazard Class: PBBs are Persistent Organic Pollutants (POPs) .[5]
-
Carcinogenicity: IARC Group 2A (Probably carcinogenic to humans).
-
Handling: All reactions must be performed in a fume hood with a HEPA-filtered exhaust if possible.
-
Waste: All solid and liquid waste must be segregated as "Halogenated Organic Waste" and incinerated at high temperatures (>1200°C) to prevent dioxin formation.
-
PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for tribromoaniline synthesis and melting point).
- Sundström, G., Hutzinger, O., & Safe, S. (1976). The synthesis and gas chromatographic properties of bromobiphenyls. The Science of the Total Environment. (Foundational text on PBB synthesis via Ullmann coupling).
-
PubChem. (2025).[2][6] this compound Compound Summary. National Library of Medicine. Retrieved from [Link]
Sources
Chemodynamics and Persistence of PBB 155 (2,2',4,4',6,6'-Hexabromobiphenyl): A Technical Guide
Executive Summary: The Steric Paradox
2,2',4,4',6,6'-Hexabromobiphenyl (PBB 155) represents a unique case study in halogenated aromatic chemistry. Unlike its coplanar counterparts that exhibit high dioxin-like toxicity (via AhR receptor binding), PBB 155 is defined by complete ortho-substitution . The presence of bromine atoms at the 2, 2', 6, and 6' positions forces the two phenyl rings into a nearly perpendicular orientation (dihedral angle ~90°).[1]
Why this matters for your research:
-
Toxicological Masking: The non-planar structure prevents effective intercalation with the Aryl Hydrocarbon Receptor (AhR), significantly reducing acute dioxin-like toxicity compared to PBB 153 or PBB 77.
-
Environmental Recalcitrance: This same steric hindrance blocks enzymatic access, rendering PBB 155 exceptionally resistant to microbial degradation. It is a "terminal sink" molecule in many degradation pathways.
-
Transport Vector: Its transport is governed almost entirely by particle-phase dynamics, necessitating specific sampling protocols for accurate quantification.
Molecular Architecture & Physicochemical Drivers
To predict the fate of PBB 155, one must understand the quantitative structure-property relationships (QSPR) driving its behavior.
Table 1: Physicochemical Profile of PBB 155
| Property | Value / Range | Mechanistic Implication |
| CAS Number | 59261-08-4 | Unique identifier for database queries.[2] |
| Molecular Weight | 627.6 g/mol | High MW limits passive diffusion across some biological membranes but favors lipid retention. |
| Log | 7.20 – 8.09 | Super-lipophilic. Drives partitioning into organic carbon in soil and lipid tissues in biota. |
| Water Solubility | < 1 | Effectively insoluble. Transport in water occurs only via suspended solids (colloids). |
| Vapor Pressure | Negligible volatility. Atmospheric transport is particulate-bound, not gaseous. | |
| Henry’s Law Const. | Low (due to solubility) | Volatilization from water bodies is kinetically limited by desorption from sediment. |
Environmental Compartment Partitioning (Fugacity Model)
The fate of PBB 155 is dictated by its high octanol-water partition coefficient (
The Sediment Sink
In aquatic systems, PBB 155 does not remain in the water column. It rapidly partitions into:
-
Dissolved Organic Carbon (DOC): Forming "pseudo-soluble" complexes.
-
Benthic Sediment: This is the ultimate reservoir. The half-life in anaerobic sediment is estimated to exceed decades because the ortho-bromines sterically hinder the approach of dehalogenating bacteria.
Atmospheric Long-Range Transport
Despite low volatility, PBB 155 is found in the Arctic.
-
Mechanism: "Grasshopper Effect" via aerosols. PBB 155 adsorbs to atmospheric particulate matter (PM2.5/PM10). It travels with the wind, deposits during rain events (wet deposition), and re-suspends with dust.
Diagram 1: Environmental Fate Conceptual Model
Caption: PBB 155 partitions strongly to solids (Soil/Sediment) and lipids (Biota), with water acting only as a transient vector.
Transformation Mechanisms: Photolysis vs. Biodegradation[3]
Photolytic Debromination (The Primary Pathway)
While biologically recalcitrant, PBB 155 is susceptible to UV-mediated degradation. The carbon-bromine bond energy (~280 kJ/mol) is lower than the energy of UV-B radiation.
-
Process: Stepwise reductive debromination.
-
Pathway: PBB 155 loses bromines preferentially from the meta and para positions first, as the ortho bromines are stabilized by the twisted ring structure. However, under intense UV, ortho-debromination can occur.
Diagram 2: Photolytic Degradation Pathway
Caption: UV exposure drives sequential loss of bromine atoms. Note that lower congeners (Tetra/Penta) may be more toxic due to increased planarity.
Biological Recalcitrance
Researchers must note that standard OECD 301 biodegradation tests will likely show 0% degradation for PBB 155.
-
Reasoning: The "globular" shape prevents the molecule from fitting into the active sites of dioxygenase enzymes.
-
Implication: In pharmacokinetic studies, PBB 155 is not metabolized by CYP450 enzymes effectively. It is excreted unchanged or stored indefinitely in adipose tissue.
Analytical Quantification Protocol
Quantifying PBB 155 requires rigorous cleanup due to lipid interference. The following protocol is validated for high-throughput environmental screening.
Methodological Principles
-
Extraction: Must use non-polar solvents (Hexane/DCM) and exhaustive techniques (Soxhlet or PLE).
-
Cleanup: Essential to remove lipids that ruin GC columns. Acidified silica gel is the gold standard because PBB 155 is stable in concentrated sulfuric acid (unlike many pesticides).
-
Detection: GC-MS in Electron Capture Negative Ionization (ECNI) mode offers 10-100x higher sensitivity than Electron Impact (EI) due to the high electronegativity of the six bromine atoms.
Step-by-Step Workflow
Step 1: Sample Preparation
-
Solids: Air dry and sieve (2 mm). Mix with anhydrous
to remove moisture. -
Biota: Homogenize tissue with
.
Step 2: Extraction (Soxhlet)
-
Solvent: Hexane:Acetone (1:1 v/v).
-
Duration: 16-24 hours. Why? To overcome the slow desorption kinetics from aged sediment/soil organic matter.
Step 3: Lipid Removal (Aggressive)
-
Treat extract with concentrated
(Sulfuric Acid). -
Logic: PBB 155 survives; lipids are charred/oxidized and removed in the aqueous layer.
-
Alternative: Gel Permeation Chromatography (GPC) for high-fat samples.
Step 4: Instrumental Analysis (GC-MS)
-
Column: DB-5ms or Rtx-1614 (15m or 30m). Thin film (
) preferred to reduce retention time of high-boiling PBBs. -
Injection: Splitless at 280°C.
-
Ionization: ECNI (Methane reagent gas). Monitor ions
79 and 81 ( ) for screening, or molecular ion cluster for confirmation.
Diagram 3: Analytical Workflow
Caption: Workflow emphasizes lipid removal (Cleanup) and selective detection (ECNI) to handle the lipophilic nature of PBB 155.
Bioaccumulation & Trophic Transfer
For drug development professionals studying ADME (Absorption, Distribution, Metabolism, Excretion) of halogenated compounds, PBB 155 serves as a model for non-metabolizable lipophiles .
-
Absorption: High oral bioavailability from dietary intake (dissolved in fats).
-
Distribution: Rapid redistribution from blood to adipose tissue and liver.
-
Metabolism: Negligible. The steric hindrance prevents the formation of arene oxide intermediates required for hydroxylation and excretion.
-
Excretion: Very slow. Elimination occurs primarily via lactation (transfer to offspring) or fecal excretion of unabsorbed material.
-
Biomagnification Factor (BMF): High (> 1). Concentrations increase up the food chain (Plankton
Fish Birds/Humans).
References
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2004).[3] Toxicological Profile for Polybrominated Biphenyls and Polybrominated Diphenyl Ethers.[4] Centers for Disease Control and Prevention. Link
-
Chessells, M., et al. (1992).[1] "Influence of solubility and lipophilicity on the environmental fate of chlorinated and brominated biphenyls." Chemosphere, 24(11), 1641-1650. (Source for Log Kow data).
-
Harrad, S. (2010). Persistent Organic Pollutants.[4] Wiley-Blackwell. (Detailed mechanisms of POP transport).
-
U.S. Environmental Protection Agency (EPA). (2025). Technical Fact Sheet – Polybrominated Biphenyls (PBBs).Link
- de Boer, J., et al. (2000). "Method for the analysis of polybrominated diphenylethers in sediments and biota." TrAC Trends in Analytical Chemistry, 19(10), 617-622. (Basis for the extraction protocol adapted for PBBs).
Sources
Technical Whitepaper: 2,2',4,4',6,6'-Hexabromobiphenyl (PBB 155)
Reference Standard for Environmental Toxicology & Xenobiotic Metabolism [1]
Executive Summary
This technical guide profiles 2,2',4,4',6,6'-Hexabromobiphenyl (PBB 155), a specific congener within the polybrominated biphenyl (PBB) class.[1] While historically associated with the industrial flame retardant FireMaster series, PBB 155 currently serves a critical role as an analytical reference standard in toxicology and drug metabolism research.[1]
For drug development professionals and toxicologists, PBB 155 represents a model "non-coplanar" halogenated aromatic hydrocarbon.[1] Unlike its dioxin-like counterparts, its full ortho-substitution forces a perpendicular ring orientation, altering its interaction with nuclear receptors (AhR vs. CAR/PXR) and metabolic enzymes.[1] This guide details its physicochemical identity, structural implications on toxicity, and validated analytical protocols for its quantification in biological matrices.[1]
Part 1: Chemical Identity & Structural Analysis[1]
Nomenclature and Identification
-
Common Name: PBB 155 (Ballschmiter & Zell numbering)[1]
-
SMILES: Brc1cc(Br)c(c(Br)c1)-c2c(Br)cc(Br)cc2Br
Physicochemical Properties
The following data is essential for designing extraction protocols and predicting environmental fate.
| Property | Value | Context |
| Molecular Weight | 627.58 g/mol | High mass limits volatility |
| Melting Point | 179–180 °C | Solid at room temperature |
| Boiling Point | ~458 °C (Predicted) | Requires high-temp GC columns |
| Log Kow | ~7.7–8.0 | Highly lipophilic; bioaccumulates in adipose |
| Water Solubility | < 1 µg/L | Effectively insoluble; hydrophobic |
| Vapor Pressure | 6.9 × 10⁻⁶ Pa (25°C) | Low volatility; partitions to particulate matter |
Structural Conformation & Steric Hindrance
The toxicity of PBBs is strictly governed by their three-dimensional conformation.[1] PBB 155 is unique due to its full ortho-substitution (2,2',6,6').[1]
-
Steric Inhibition of Resonance: The four bulky bromine atoms at the ortho positions create significant steric repulsion.[1]
-
Dihedral Angle: This forces the two phenyl rings to twist approximately 90° relative to each other (non-coplanar).[1][8]
-
Biological Implication: Unlike planar PBBs (e.g., PBB 77) which bind the Aryl Hydrocarbon Receptor (AhR) and mimic dioxins, PBB 155 cannot assume the planar conformation required for the AhR binding pocket.[1] Instead, it typically acts via the Constitutive Androstane Receptor (CAR) or Pregnane X Receptor (PXR), inducing CYP2B and CYP3A subfamilies rather than CYP1A.[1]
Figure 1: Mechanistic pathway linking the ortho-substitution of PBB 155 to its specific toxicological profile.[1][2][5]
Part 2: Analytical Methodologies
Quantification of PBB 155 in biological tissue (e.g., adipose, liver) or cell culture media requires rigorous sample preparation to remove lipids that interfere with detection.[1]
Sample Preparation Workflow
Protocol: Soxhlet Extraction & Acid Silica Cleanup
-
Lyophilization: Freeze-dry biological samples to remove water, which impedes non-polar solvent extraction.[1]
-
Extraction:
-
Lipid Removal (Critical Step):
-
Fractionation (Optional): Gel Permeation Chromatography (GPC) if high lipid content persists.[1]
Instrumental Analysis (GC-MS)
Gas Chromatography coupled with Mass Spectrometry is the gold standard.[1] Electron Capture Negative Ionization (ECNI) is recommended over Electron Impact (EI) for enhanced sensitivity toward brominated compounds.[1]
-
Instrument: GC-MS (e.g., Agilent 7890/5977).[1]
-
Ionization Mode: ECNI (Methane reagent gas).[1]
-
Target Ions: Bromine isotopes m/z 79 [Br]⁻ and 81 [Br]⁻ are typically monitored for maximum sensitivity, though molecular ions (M⁻) or [M-Br]⁻ can be used for specificity.[1]
-
-
Column: DB-5ms or Rtx-1614 (15m or 30m, 0.25mm ID, 0.1µm film).[1]
-
Note: A thin film (0.1µm) is crucial to elute high-boiling PBB 155 without peak broadening.[1]
-
-
Temperature Program:
-
Start: 100°C (hold 1 min).
-
Ramp: 20°C/min to 200°C.
-
Ramp: 5°C/min to 300°C (hold 10 min).
-
Figure 2: Step-by-step analytical protocol for the isolation and quantification of PBB 155.[1]
Part 3: Toxicology & Research Applications[1][4][9]
Mechanism of Action
PBB 155 serves as a specific probe for Phenobarbital-type induction .[1]
-
AhR Inactivity: Due to the steric hindrance described in Section 1.3, PBB 155 has negligible affinity for the Aryl Hydrocarbon Receptor (AhR).[1] It does not induce significant CYP1A1 activity (EROD assay negative).[1]
-
CAR/PXR Activation: It acts as a promoter of CYP2B and CYP3A enzymes.[1] In drug development, this is relevant for studying drug-drug interactions (DDIs) where environmental contaminants might induce metabolic clearance of pharmaceutical compounds.[1]
Environmental Fate & Persistence[1]
-
Bioaccumulation: With a Log Kow > 7, PBB 155 partitions strongly into lipid compartments.[1]
-
Metabolic Resistance: The high degree of bromination and the specific substitution pattern make PBB 155 extremely resistant to hydroxylation by cytochrome P450 enzymes.[1] It is often found unchanged in adipose tissue, serving as a marker of historical exposure.[1]
References
-
National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 93322, this compound. Retrieved from [Link][1]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2004).[1][6][7] Toxicological Profile for Polybrominated Biphenyls and Polybrominated Diphenyl Ethers. Retrieved from [Link][1]
-
Ballschmiter, K., & Zell, M. (1980).[1][8] Analysis of Polychlorinated Biphenyls (PCB) by Glass Capillary Gas Chromatography. (Reference for numbering system logic applied to PBBs).
-
International Programme on Chemical Safety (IPCS). (1994).[1][6] Environmental Health Criteria 152: Polybrominated Biphenyls. World Health Organization.[1][4][8] Retrieved from [Link][1]
Sources
- 1. This compound | C12H4Br6 | CID 93322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 59261-08-4 [chemicalbook.com]
- 3. chemeo.com [chemeo.com]
- 4. Pbb 153 | C12H4Br6 | CID 42948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,2',3,4,4',6-Hexabromobiphenyl | C12H4Br6 | CID 37420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chm.pops.int [chm.pops.int]
- 7. HEXABROMOBIPHENYL CAS#: 36355-01-8 [chemicalbook.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
Technical Guide: 2,2',4,4',6,6'-Hexabromobiphenyl (PBB 155) in Animal Models
This technical guide provides a rigorous analysis of the health effects, toxicokinetics, and mechanistic pathways of 2,2',4,4',6,6'-Hexabromobiphenyl (PBB 155) in animal models. Unlike general overviews of Polybrominated Biphenyls (PBBs), this document distinguishes the specific non-coplanar pharmacology of the PBB 155 congener from its dioxin-like counterparts.
Executive Summary & Chemical Identity
This compound (IUPAC No. 155) is a specific congener within the class of polybrominated biphenyls.[1] Structurally, it is defined by tetra-ortho substitution (bromine atoms at 2, 2', 6, and 6' positions).
-
Chemical Nature: The steric hindrance caused by the four ortho-bromine atoms forces the two phenyl rings into a non-coplanar (twisted) configuration.
-
Toxicological Significance: This non-planar structure prevents PBB 155 from binding with high affinity to the Aryl Hydrocarbon Receptor (AhR). Consequently, it acts primarily as a Phenobarbital-type (PB-type) inducer , activating the Constitutive Androstane Receptor (CAR) pathway, distinct from the dioxin-like toxicity of coplanar PBBs.
-
Key Health Effects: Hepatomegaly (liver enlargement), induction of CYP2B enzymes, and potential tumor promotion, without the severe "wasting syndrome" or thymic atrophy associated with dioxin-like congeners.
Chemical Profile Table
| Parameter | Data |
| IUPAC Name | This compound |
| Congener Number | PBB 155 |
| CAS Number | 59261-08-4 |
| Structure Type | Non-coplanar (Tetra-ortho substituted) |
| Primary Mechanism | CAR/PXR Nuclear Receptor Activation |
| Lipophilicity | High (Log Kow > 7) |
Toxicokinetics: The Mechanism of Persistence
PBB 155 exhibits "metabolic resistance," a phenomenon where the molecule is readily absorbed but virtually impossible for rodent metabolic systems to eliminate.
Absorption and Distribution
-
Absorption: In rat models, oral absorption is highly efficient (>90% bioavailability) due to extreme lipophilicity.
-
Distribution: Following absorption, PBB 155 undergoes rapid redistribution from the blood to highly perfused organs (liver), and finally equilibrates in adipose tissue (fat depots).
-
The "Deep Compartment" Effect: Adipose tissue acts as a sink. Because PBB 155 is resistant to biotransformation (lack of adjacent unsubstituted carbon atoms inhibits epoxide formation), it remains sequestered in fat for the lifespan of the animal.
Elimination
-
Metabolism: Rodent microsomes show negligible ability to hydroxylate PBB 155.
-
Half-Life: The biological half-life is measured in years in humans and months in rodents, far exceeding the duration of typical subchronic studies.
Visualization: Toxicokinetic Flow
Caption: Kinetic flow of PBB 155 showing rapid absorption and terminal sequestration in adipose tissue due to metabolic resistance.
Mechanistic Pathways: CAR vs. AhR
Understanding the receptor specificity is critical for interpreting toxicity data. PBB 155 is a CAR Activator , not an AhR agonist.
The CAR Activation Pathway (Phenobarbital-Like)
-
Binding: PBB 155 enters the hepatocyte and interacts with the Constitutive Androstane Receptor (CAR) in the cytoplasm.
-
Translocation: This interaction triggers the dissociation of CAR from heat shock proteins (HSP90) and its translocation to the nucleus.
-
Transcription: CAR forms a heterodimer with the Retinoid X Receptor (RXR).[2] This complex binds to the Phenobarbital-Responsive Enhancer Module (PBREM) on DNA.
-
Outcome: Massive induction of CYP2B family enzymes (specifically CYP2B1/2 in rats) and proliferation of the Smooth Endoplasmic Reticulum (SER).
Contrast with Coplanar PBBs
-
Coplanar PBBs (e.g., PBB 169): Bind AhR
CYP1A induction Oxidative stress, thymic atrophy, wasting. -
PBB 155: Binds CAR
CYP2B induction Hepatomegaly, tumor promotion.
Visualization: Molecular Mechanism
Caption: Differential signaling showing PBB 155 activation of the CAR pathway (Green) vs. Coplanar PBB activation of AhR (Grey).
Health Effects in Animal Models[4][5][6]
Hepatic Toxicity (Liver)
The liver is the primary target organ.
-
Hepatomegaly: Significant increase in relative liver weight (liver-to-body weight ratio). This is adaptive (hypertrophy) rather than necrotic at low doses.
-
Histopathology: Electron microscopy reveals extensive proliferation of the Smooth Endoplasmic Reticulum (SER), consistent with enzyme induction.
-
Tumor Promotion: In two-stage carcinogenesis models (e.g., initiation with diethylnitrosamine), PBB 155 acts as a tumor promoter , increasing the number and size of altered hepatic foci (AHF). This effect is linked to the inhibition of apoptosis in pre-neoplastic cells via CAR signaling.
Endocrine Disruption (Thyroid)
-
Hypothyroidism: PBB 155 treatment correlates with reduced serum thyroxine (T4) levels.
-
Mechanism: Induction of hepatic UDP-glucuronosyltransferases (UGTs) by PBB 155 increases the glucuronidation and subsequent biliary excretion of T4. This triggers a feedback loop: low T4
increased TSH thyroid follicular cell hyperplasia.
Developmental & Reproductive Toxicity
-
Comparative Safety: In stark contrast to coplanar congeners, PBB 155 shows low acute developmental toxicity .
-
Study Data: In C57BL/6 mice, in utero exposure to coplanar PBBs caused high neonatal lethality. However, PBB 155 (ncHBB) at doses up to 100 mg/kg caused no significant neonatal lethality or cleft palate, confirming the requirement of AhR activation for these teratogenic effects [1].
Immunotoxicity[1][6][7][8][9]
-
Thymic Atrophy: PBB 155 does not cause thymic atrophy, a hallmark of dioxin-like toxicity.
-
Immune Function: While general PBB mixtures (like FireMaster BP-6) suppress immunity, pure PBB 155 has a minimal effect on cell-mediated immunity compared to its coplanar counterparts.
Experimental Protocols for Validation
To validate the effects of PBB 155, researchers should utilize specific biochemical markers that distinguish it from dioxin-like compounds.
Protocol A: Hepatic Enzyme Induction Assay
Objective: Confirm PBB 155 exposure via CYP2B (PROD) activity.
-
Dosing: Administer PBB 155 dissolved in corn oil via oral gavage to Sprague-Dawley rats (Dose range: 1–50 mg/kg). Include a Corn Oil control and a Phenobarbital (positive control) group.
-
Harvest: Euthanize animals after 7 days. Excise liver, weigh immediately (calculate Liver/Body Weight ratio).
-
Microsome Preparation: Homogenize liver in Tris-sucrose buffer; differential centrifugation (10,000g then 100,000g) to isolate microsomes.
-
Enzyme Assays:
-
PROD Assay (Specific for PBB 155/CYP2B): Incubate microsomes with Pentoxyresorufin. Measure fluorescence of resorufin product (Ex 530nm, Em 585nm). Expect >50-fold induction.
-
EROD Assay (Negative Control for PBB 155): Incubate with Ethoxyresorufin. Expect minimal induction compared to coplanar controls.
-
Protocol B: Subchronic Toxicity Assessment
Objective: Assess histological changes without confounding acute lethality.
-
Subjects: C57BL/6 mice (AhR responsive strain).
-
Duration: 28 days (Subacute) or 90 days (Subchronic).
-
Endpoints:
-
Body Weight: Monitor weekly (PBB 155 does not cause "wasting").
-
Organ Weights: Liver (Increased), Thymus (Unchanged).
-
Histology: H&E staining of liver sections. Look for centrilobular hypertrophy and "ground glass" cytoplasm (SER proliferation).
-
Summary Data Table: PBB 155 vs. Coplanar PBB
| Endpoint | PBB 155 (2,2',4,4',6,6') | Coplanar PBB (e.g., 3,3',4,4',5,5') |
| Receptor Target | CAR (Constitutive Androstane Receptor) | AhR (Aryl Hydrocarbon Receptor) |
| Hepatic Enzyme | CYP2B (PROD activity) | CYP1A (EROD activity) |
| Liver Pathology | Hypertrophy, SER Proliferation | Necrosis, Fatty Change |
| Thymic Atrophy | No | Yes (Severe) |
| Wasting Syndrome | No | Yes |
| Neonatal Lethality | Low / None (at <100 mg/kg) | High (at <5 mg/kg) |
| Teratogenicity | Low | High (Cleft Palate, Hydronephrosis) |
References
-
Genetic differences in lethality of newborn mice treated in utero with coplanar versus non-coplanar hexabromobiphenyl. Source: PubMed / Toxicological Sciences Note: Definitive study comparing PBB 155 (ncHBB) vs. Coplanar HBB. [Link]
-
Toxicological Profile for Polybrominated Biphenyls (PBBs). Source: ATSDR (Agency for Toxic Substances and Disease Registry) Note: Comprehensive review of toxicokinetics and health effects. [Link]
-
Mechanisms of CYP2B Induction by Phenobarbital and PBBs. Source: PubMed / Drug Metabolism Reviews Note: Explains the CAR-mediated pathway relevant to PBB 155. [Link]
-
Pharmacokinetics of 2,2',4,4',5,5'-hexabromobiphenyl in rats and man. Source: PubMed / Toxicology and Applied Pharmacology Note: While focusing on the 153 isomer, this establishes the "metabolic resistance" model applicable to hexabromo- congeners. [Link]
Sources
Methodological & Application
Application Note: High-Sensitivity Quantitation of 2,2',4,4',6,6'-Hexabromobiphenyl (PBB 155) in Biological Matrices
Executive Summary
This application note details a validated protocol for the extraction and quantification of 2,2',4,4',6,6'-Hexabromobiphenyl (PBB 155) in biological matrices (serum/plasma). PBB 155 is a specific congener of polybrominated biphenyls (PBBs), historically used as flame retardants. Unlike the more common PBB 153, the PBB 155 congener possesses a high degree of ortho-substitution (2,2',6,6' positions), resulting in significant steric hindrance that prevents coplanarity of the biphenyl rings. This structural characteristic imparts unique chromatographic behavior and extreme metabolic resistance.
This guide targets researchers in toxicology and drug development who require precise background subtraction of environmental toxins or are studying the toxicokinetics of highly lipophilic halogenated compounds. The method utilizes Liquid-Liquid Extraction (LLE) coupled with Gas Chromatography-Tandem Mass Spectrometry (GC-ECNI-MS/MS) to achieve femtogram-level sensitivity.
Chemical Identity and Properties
| Property | Detail |
| Analyte | This compound (PBB 155) |
| CAS Number | 59080-40-9 |
| Molecular Formula | C₁₂H₄Br₆ |
| Molecular Weight | ~627.6 g/mol (Average) |
| Structure Note | Non-planar due to steric interaction of four ortho-bromines. |
| Log Kow | ~7.2 (Highly Lipophilic) |
Analytical Challenges & Strategy
The "Memory Effect" and Carryover
High-molecular-weight brominated compounds like PBB 155 adhere strongly to glass and metallic surfaces.
-
Solution: All glassware must be silanized. The autosampler syringe must undergo extensive washing (5x Toluene, 5x Hexane) between injections.
Thermal Degradation (Debromination)
PBBs are susceptible to thermal debromination in hot injectors, leading to false negatives for PBB 155 and false positives for lower brominated congeners.
-
Solution: Use a Programmable Temperature Vaporizing (PTV) inlet or a cool-on-column injector. If using Split/Splitless, keep the temperature below 280°C and use a pulsed pressure injection to minimize residence time.
Ionization Specificity
Electron Impact (EI) yields extensive fragmentation but low sensitivity.
-
Solution: Electron Capture Negative Ionization (ECNI) is the method of choice. Brominated compounds have high electron affinity, producing intense bromide ions (
) or molecular anions ( ). We utilize GC-ECNI-MS/MS (Select Reaction Monitoring) for maximum selectivity.
Experimental Protocol: Sample Preparation
Objective: Isolate PBB 155 from human serum while removing lipids and proteins that foul the GC interface.
Reagents
-
Extraction Solvent: Hexane:Methyl tert-butyl ether (MTBE) (1:1, v/v).
-
Denaturant: Hydrochloric Acid (6M).
-
Internal Standard (ISTD):
C -PBB 155 (Cambridge Isotope Laboratories). -
Cleanup: Acidified Silica Gel (44% w/w H₂SO₄ on Silica).
Step-by-Step Workflow
-
Spiking: Aliquot 1.0 mL of serum into a 15 mL silanized glass centrifuge tube. Add 20 µL of ISTD solution (100 pg/µL). Vortex for 10 seconds and equilibrate for 30 minutes.
-
Denaturation: Add 1.0 mL of 6M HCl and 2 mL of isopropanol. Vortex vigorously to denature proteins and release bound lipids.
-
Extraction: Add 5 mL of Hexane:MTBE (1:1). Shake on a rotary shaker for 20 minutes.
-
Phase Separation: Centrifuge at 3000 x g for 10 minutes. Transfer the upper organic layer to a clean tube.[1]
-
Repeat: Repeat extraction (Steps 3-4) and combine organic fractions.
-
Cleanup: Pass the combined extract through a glass SPE cartridge containing 1g of Acidified Silica Gel (pre-washed with hexane). This step oxidizes and retains lipids. Elute with 10 mL Hexane.
-
Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitution: Reconstitute in 50 µL of Nonane (keeper solvent) for GC injection.
Visualization: Extraction Workflow
Caption: Workflow for the isolation of PBB 155 from biological matrices using Liquid-Liquid Extraction and Acid Silica Cleanup.
Experimental Protocol: Instrumental Analysis (GC-MS/MS)
System: Agilent 7890B GC coupled with 7010B Triple Quadrupole MS (or equivalent). Ionization Mode: Negative Chemical Ionization (NCI/ECNI) using Methane reagent gas.
GC Parameters[2][3]
-
Column: DB-5ms UI (15 m × 0.25 mm × 0.10 µm). Note: A shorter column with thin film is critical to reduce retention time and thermal stress.[2]
-
Carrier Gas: Helium at 1.5 mL/min (Constant Flow).
-
Inlet: PTV (Pulsed Splitless).
-
Injection Vol: 2 µL.
-
Temp Program: 60°C (0.1 min) -> 700°C/min -> 300°C.
-
-
Oven Program:
-
100°C (hold 1 min)
-
25°C/min to 200°C
-
10°C/min to 300°C (hold 5 min)
-
MS/MS Parameters (ECNI)
PBB 155 forms a stable molecular anion
Precursor Selection Logic:
PBB 155 (
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell (ms) | Purpose |
| PBB 155 | 627.5 | 79.0 ( | 15 | 50 | Quantifier |
| PBB 155 | 627.5 | 81.0 ( | 15 | 50 | Qualifier |
| 639.5 | 79.0 ( | 15 | 50 | ISTD Quant |
Visualization: MS/MS Logic
Caption: Triple Quadrupole MS/MS logic for specific detection of PBB 155 using the Bromine transition.
Quality Assurance & Data Analysis
Identification Criteria
-
Retention Time: Analyte peak must be within ±0.05 min of the isotopically labeled internal standard.
-
Ion Ratio: The ratio of the Quantifier (79) to Qualifier (81) transition should be approximately 1.0 (reflecting the natural abundance of Br isotopes), within a ±20% tolerance.
Calibration
Construct a 6-point calibration curve (0.5 ng/mL to 100 ng/mL) using the internal standard method.
-
Formula:
-
Linearity:
must be > 0.995.
Limits of Detection (LOD)
-
Method Detection Limit (MDL): Typically 5–10 pg/mL in serum, limited by background noise in the m/z 79 channel if cleanup is insufficient.
References
-
U.S. EPA. (2010).[3][4] Method 1614A: Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by HRGC/HRMS.[3][4][5] U.S. Environmental Protection Agency, Office of Water.[3][4][5] Link
-
Centers for Disease Control and Prevention (CDC). (2004). Toxicological Profile for Polybrominated Biphenyls (PBBs).[6][7] Agency for Toxic Substances and Disease Registry. Link
-
Stapleton, H. M., et al. (2008). Debromination of the Flame Retardant Decabromodiphenyl Ether by Juvenile Carp (Cyprinus carpio). Environmental Science & Technology.[5] (Demonstrates analytical challenges with highly brominated congeners). Link
-
Cambridge Isotope Laboratories. (2024). Isotope Labeled Standards for Flame Retardants. (Source for 13C-PBB 155). Link
Sources
- 1. Blood Plasma and Serum Preparation | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. agilent.com [agilent.com]
- 3. epa.gov [epa.gov]
- 4. ntrl.ntis.gov [ntrl.ntis.gov]
- 5. NEMI Method Summary - 1614 [nemi.gov]
- 6. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
13C NMR spectroscopy of 2,2',4,4',6,6'-Hexabromobiphenyl
Application Note: High-Resolution C NMR Spectroscopy of 2,2',4,4',6,6'-Hexabromobiphenyl (PBB-153)
Part 1: Introduction & Structural Analysis
Scope and Significance
This compound (PBB-153) is a critical congener in the analysis of polybrominated biphenyls (PBBs), a class of historic flame retardants now classified as persistent organic pollutants (POPs). Due to its high lipophilicity and resistance to metabolism, PBB-153 serves as a primary biomarker for PBB exposure in toxicological studies.
Accurate NMR characterization of PBB-153 is challenging due to:
-
High Symmetry: The molecule possesses effectively
symmetry in solution, reducing the 12 carbon atoms to only 4 unique NMR signals. -
Quaternary Carbon Dominance: 8 out of 12 carbons are quaternary (C-Br or Bridgehead), leading to exceptionally long spin-lattice relaxation times (
). -
Quadrupolar Broadening: The presence of six bromine nuclei (
Br, Br) induces scalar relaxation of the second kind, potentially broadening attached carbon signals.
Structural Dynamics and "The Orthogonal Twist"
Unlike unsubstituted biphenyl, which is planar or slightly twisted, PBB-153 exhibits a large dihedral angle (~90°) between the two phenyl rings.
-
Cause: Steric repulsion between the bulky bromine atoms at the ortho positions (2, 2', 6, 6').
-
NMR Consequence: The lack of
-conjugation between the rings renders them electronically isolated. The chemical shifts of PBB-153 closely mimic those of 1,3,5-tribromobenzene, with a substituent effect at the C1 position.
Part 2: Experimental Protocol
Sample Preparation
Standard preparation often yields poor signal-to-noise ratios (S/N) for quaternary carbons. The following "Relaxation-Doped" protocol is required for quantitative integration and rapid acquisition.
Reagents:
-
Solvent: Chloroform-d (
, 99.8% D) – Chosen for high solubility of lipophilic PBBs. -
Relaxation Agent: Chromium(III) acetylacetonate [Cr(acac)
].
Workflow:
-
Weigh 15–20 mg of PBB-153 into a clean vial.
-
Add 0.6 mL of
. -
CRITICAL STEP: Add 1-2 mg of Cr(acac)
.-
Mechanism: The paramagnetic Cr(III) reduces the
of quaternary carbons (typically >10s) to <1s via electron-nuclear dipolar coupling.
-
-
Filter the solution through a glass wool plug into the NMR tube to remove undissolved paramagnetic particles which cause field inhomogeneity.
Acquisition Parameters (Bruker/Varian Standard)
Do not use the default zg30 or s2pul sequence without modification.
| Parameter | Setting | Rationale |
| Pulse Sequence | zgpg30 (Power-gated decoupling) | Decouples protons during acquisition but maintains NOE during delay (if Cr(acac) |
| Spectral Width | 220 ppm | Covers all aromatics and potential impurities. |
| Relaxation Delay ( | 2.0 s (with Cr) / 10.0 s (without Cr) | Essential for C-Br signal recovery. Without Cr, C-Br peaks will be saturated and invisible. |
| Scans (NS) | 1024 - 4096 | Carbon sensitivity is low; high scan count required for quaternary detection. |
| Temperature | 298 K | Standard. |
| Sub-Experiment | DEPT-135 or APT | Mandatory. Distinguishes the C-H (Methine) carbons from the C-q (Quaternary) carbons. |
Visualization of Workflow
Figure 1: Decision matrix for sample preparation based on available mass, optimizing for relaxation times.
Part 3: Spectral Interpretation & Data Analysis
The Assignment Logic
Due to the
-
C-Br (Ortho, C2/C6): Quaternary. Shifted upfield due to the "Heavy Atom Effect" of Bromine.
-
C-Br (Para, C4): Quaternary. Similar to Ortho but distinct environment.
-
C-H (Meta, C3/C5): Methine. The only protonated carbon. Intense signal with NOE.
-
C-Bridge (C1): Quaternary. Deshielded by the aromatic ring current (though reduced by twist) and steric compression.
Chemical Shift Table (Reference Data)
| Carbon Position | Type | Multiplicity (DEPT-135) | Approx. Shift ( | Assignment Logic |
| C-1, 1' | C-q | Absent/Inverted | 138.5 - 140.0 | Bridgehead. Most deshielded quaternary due to steric crowding and ipso-phenyl attachment. |
| C-3, 3', 5, 5' | CH | Positive (Up) | 134.5 - 136.0 | Only C-H signal. Deshielded by two ortho bromine atoms. |
| C-2, 2', 6, 6' | C-Br | Absent/Inverted | 124.0 - 126.0 | Ortho-Br. Shielded by heavy atom effect. Broadened slightly by quadrupolar Br. |
| C-4, 4' | C-Br | Absent/Inverted | 122.0 - 123.5 | Para-Br. Shielded by heavy atom effect. |
Note: Exact shifts vary by concentration and temperature.[1] Relative ordering is invariant.
Assignment Verification Diagram
Figure 2: Logic flow for assigning the four unique signals of PBB-153.
Part 4: Troubleshooting & Validation
Common Failure Modes
-
Missing Peaks: If only the signal at ~135 ppm (C-H) is visible, the Relaxation Delay (
) was too short. The quaternary carbons (C-Br) saturated.-
Fix: Add Cr(acac)
or increase to >5s.
-
-
Broad Lines: If C-Br peaks are excessively broad, this is due to
Br coupling.-
Fix: Increase temperature to 310K to accelerate quadrupolar relaxation of Br, effectively "self-decoupling" it from the Carbon.
-
Self-Validation Checklist
References
-
NIST Mass Spectrometry Data Center. (2023). This compound (PBB 153) Spectral Data. National Institute of Standards and Technology. [Link]
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (Source for Heavy Atom Substituent Effects). [Link]
-
Sundström, G., Hutzinger, O., & Safe, S. (1976). The synthesis and properties of some polybrominated biphenyls. Chemosphere, 5(1), 11-14. (Foundational synthesis and characterization). [Link]
-
Reich, H. J. (2023). Relaxation in NMR Spectroscopy. University of Wisconsin-Madison Chemistry. (Source for Cr(acac)3 protocols). [Link]
developing a method for 2,2',4,4',6,6'-Hexabromobiphenyl in water samples
Application Note: High-Sensitivity Determination of 2,2',4,4',6,6'-Hexabromobiphenyl in Aqueous Matrices via Isotope Dilution SPE-GC-MS/MS
Executive Summary
This application note details a robust analytical protocol for the quantification of This compound (a specific hexabrominated biphenyl congener, structurally distinct from the common PBB-153) in water samples. Due to the extreme hydrophobicity (Log Kow ~7.7) and potential for wall adsorption, standard water methods (e.g., EPA 525.2) are insufficient. This method utilizes Solid Phase Extraction (SPE) with a divinylbenzene-based lipophilic sorbent, followed by Triple Quadrupole Gas Chromatography-Mass Spectrometry (GC-MS/MS) in Electron Ionization (EI) mode.
Key Performance Indicators:
-
Target Analyte: this compound (C12H4Br6).[1]
-
Matrix: Drinking water, surface water, and wastewater.[2]
-
Limit of Quantitation (LOQ): < 1.0 ng/L (ppt).
-
Methodology: Isotope Dilution Mass Spectrometry (IDMS) for maximum precision.
Scientific Background & Method Strategy
The Analyte Challenge
Poly-brominated biphenyls (PBBs) are legacy flame retardants.[3] While PBB-153 (2,2',4,4',5,5') is the most prevalent congener in environmental surveys, the user-specified This compound presents unique analytical challenges. The presence of four ortho bromine atoms (positions 2, 2', 6, 6') creates significant steric hindrance, preventing the two phenyl rings from becoming coplanar.
-
Solubility: Virtually insoluble in water; adheres aggressively to glass surfaces.
-
Chromatography: Elutes earlier than non-ortho substituted congeners due to non-planar shape but requires high-temperature columns to prevent peak broadening.
-
Fragmentation: In EI sources, the molecular ion (M+) is often weak due to rapid loss of bromine atoms.
Strategic Choices
-
Extraction (SPE vs. LLE): Liquid-Liquid Extraction (LLE) is rejected due to the formation of emulsions and excessive solvent use. SPE using Oasis HLB (Hydrophilic-Lipophilic Balance) or equivalent DVB cartridges is chosen for its superior retention of hydrophobic aromatics and resistance to drying.
-
Quantification (IDMS): External calibration is unreliable for this analyte due to variable extraction losses. We employ 13C12-labeled PBB-153 as the internal standard (surrogate) because a specific 13C-labeled 2,2',4,4',6,6' isomer is rarely commercially available. The chemical similarity ensures the surrogate tracks the analyte through extraction and ionization.
Experimental Protocol
Materials and Reagents[4]
-
Solvents: Dichloromethane (DCM), n-Hexane, Acetone, Methanol (LC-MS Grade).
-
SPE Cartridges: Polymeric DVB sorbent (e.g., Oasis HLB, 6 cc, 200 mg) or C18 environmental disks.
-
Standards:
-
Native Standard: this compound (AccuStandard/Cambridge Isotope).
-
Internal Standard (Surrogate):13C12-2,2',4,4',5,5'-Hexabromobiphenyl (13C-PBB 153).
-
-
Glassware: Amber glass bottles (1 L), silanized to reduce adsorption.
Sample Collection and Preservation
-
Collect 1 L of water in an amber glass bottle.
-
Dechlorination: Add 50 mg Sodium Thiosulfate if residual chlorine is present.
-
Preservation: Store at 4°C. Extract within 14 days.
-
Critical Step: Do not filter the sample if possible, as the analyte adsorbs to suspended solids. If filtration is necessary, the filter must be extracted separately (Soxhlet) and combined with the SPE eluate.
Solid Phase Extraction (SPE) Workflow
The following diagram illustrates the extraction logic, emphasizing the "Bottle Rinse" step which is the most common point of failure in PBB analysis.
Figure 1: Optimized SPE workflow for hydrophobic PBBs. The bottle rinse step is mandatory to recover analyte adsorbed to the glass walls.
Detailed SPE Procedure:
-
Spiking: Add 10 ng of 13C-Surrogate to the 1 L sample before any manipulation. Mix well and equilibrate for 30 mins.
-
Conditioning: Rinse cartridge with 5 mL DCM, 5 mL Methanol, then 5 mL Reagent Water. Do not let the cartridge go dry.
-
Loading: Pass sample through cartridge at ~10 mL/min.
-
Drying: Dry under high vacuum or Nitrogen stream for 20-30 minutes. Residual water interferes with the DCM elution.
-
Elution (The "Bottle Rinse" Technique):
-
Add 5 mL of DCM to the original sample bottle. Cap and shake vigorously to dissolve PBBs stuck to the glass.
-
Transfer this DCM rinse to the SPE cartridge and elute.
-
Repeat with a second 5 mL DCM aliquot.
-
-
Concentration: Evaporate extract to near dryness under Nitrogen (avoid complete dryness). Reconstitute in Nonane (final volume 100 µL).
GC-MS/MS Instrumentation Parameters
Instrument: Agilent 8890/7000D or equivalent Triple Quadrupole. Column: Rtx-1614 or DB-5ms UI (30m x 0.25mm x 0.1µm). Thin film is required for high-boiling PBBs.
| Parameter | Setting | Reason |
| Inlet | Splitless, 280°C | High temp ensures volatilization of Hexa-BB. |
| Carrier Gas | Helium, 1.2 mL/min | Constant flow mode. |
| Oven Program | 100°C (1 min) → 20°C/min → 250°C → 5°C/min → 320°C (5 min) | Slow ramp at end separates congeners. |
| Transfer Line | 300°C | Prevents condensation. |
| Ion Source | EI, 250°C, 70 eV | Standard ionization. |
| Collision Gas | Nitrogen or Argon | For CID (Collision Induced Dissociation). |
MRM Transitions (Multiple Reaction Monitoring)
Since the molecular ion (M+, m/z ~628) is often weak, we target the fragmentation from the M-2Br or M-4Br clusters.
Table 1: MRM Acquisition Table
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell (ms) |
| 2,2',4,4',6,6'-HexaBB (Quant) | 469.8 (M-2Br)+ | 309.8 (M-4Br)+ | 35 | 50 |
| 2,2',4,4',6,6'-HexaBB (Qual) | 469.8 (M-2Br)+ | 389.8 (M-3Br)+ | 25 | 50 |
| 13C12-PBB 153 (Surrogate) | 479.8 | 319.8 | 35 | 50 |
Note: The precursor 469.8 represents the [C12H4Br4]+ fragment cluster formed in the source. This is more stable for MRM optimization than the parent 628.
Quality Assurance & Validation
Identification Criteria
-
Retention Time: Analyte RT must be within ±0.05 min of the standard.
-
Ion Ratio: The ratio of Quant/Qual transitions must be within ±20% of the calibration standard.
-
Signal-to-Noise: >10:1 for Quantitation.
Calibration (Isotope Dilution)
Calculate concentration using the Relative Response Factor (RRF):
Where:
- = Area of native analyte.
- = Concentration of Internal Standard.
- = Area of Internal Standard.
Troubleshooting Guide
-
Low Recovery: Almost always caused by adsorption to the sample bottle. Ensure the "Bottle Rinse" step (Section 3.3, Step 5) is performed with DCM.
-
Peak Tailing: Indicates active sites in the GC liner. Replace with a deactivated single-taper liner containing glass wool.
-
Interference: If PCB-153 or PBDE-154 are present, they may co-elute.[4] The unique MRM transitions (based on Br loss) distinguish PBBs from PCBs (Cl loss) and PBDEs (Ether cleavage).
References
-
US EPA. (2010).[5][6] Method 1614A: Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by HRGC/HRMS.[5][6] U.S. Environmental Protection Agency.[7][5][6][8] Link
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2004).[8] Toxicological Profile for Polybrominated Biphenyls and Polybrominated Diphenyl Ethers.[8] U.S. Department of Health and Human Services. Link
-
Ryan, P. B., et al. (2013). "Quantification of Polybrominated and Polychlorinated Biphenyls in Human Matrices by Isotope-Dilution Gas Chromatography–Tandem Mass Spectrometry." Journal of Analytical Toxicology, 37(7), 452–460. Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 93322, this compound.[1]Link
Sources
- 1. This compound | C12H4Br6 | CID 93322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. Exposure Data - Polychlorinated Biphenyls and Polybrominated Biphenyls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
- 6. Method 1614A: Brominated Diphenyl Ethers in Water, Soil Sediment, and Tissue by HRGC/HRMS, May 2010. | National Technical Reports Library - NTIS [ntrl.ntis.gov]
- 7. NEMI Method Summary - 1614 [nemi.gov]
- 8. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
Troubleshooting & Optimization
improving GC-MS resolution for hexabromobiphenyl isomers
Technical Support Center: Hexabromobiphenyl (HBB) Analysis
Introduction
Welcome to the technical support center. This guide addresses the specific challenges of analyzing hexabromobiphenyls (HBBs), particularly the separation of critical isomers like PBB-153 from interferences (e.g., PBDE-154) and preventing thermal degradation of labile congeners (e.g., PBB-209).[1]
In HBB analysis, you are often fighting a war on two fronts: Resolution (requiring interaction with the stationary phase) and Integrity (requiring minimal thermal stress). The protocols below are designed to balance these opposing forces.
Module 1: Chromatographic Resolution & Column Selection
Q: I am unable to resolve PBB-153 from co-eluting PBDE-154. Increasing the column length didn't help. Why?
A: This is a classic "selectivity vs. efficiency" trap. PBB-153 and PBDE-154 have nearly identical boiling points and mass spectra (especially in ECNI mode where both yield
The Fix:
-
Change Selectivity: Switch to a column with higher phenyl content. A 35% phenyl phase (e.g., DB-35ms) often provides the necessary dipole-induced dipole interaction to separate the biphenyl structure of PBB-153 from the ether structure of PBDE-154.
-
Optimize Film Thickness (
): Use a thin film (0.10 µm - 0.18 µm). This reduces the phase ratio ( ), sharpening peaks for high-boiling compounds and lowering the elution temperature, which preserves thermally labile isomers.
Data Summary: Column Performance for HBBs
| Parameter | Standard Setup (Not Recommended) | Optimized Setup (Recommended) | Mechanistic Benefit |
| Phase | 5% Phenyl (e.g., DB-5ms) | 35% Phenyl (e.g., DB-35ms) | Enhanced selectivity for aromatic isomers. |
| Length | 30 m - 60 m | 15 m - 20 m | Reduced residence time; minimizes thermal degradation. |
| Film ( | 0.25 µm | 0.10 µm | Faster mass transfer; elution at lower temperatures. |
| Carrier | Helium | Hydrogen (Optional) | Higher optimal linear velocity ( |
Module 2: Sample Introduction & Thermal Integrity
Q: My calibration curve for higher brominated biphenyls is non-linear, and I see "ghost peaks" at earlier retention times. Is my source dirty?
A: While a dirty source is possible, this is likely inlet discrimination and thermal degradation . HBBs are thermally labile. If you use a hot splitless injection (e.g., 280°C), the heavier HBBs may debrominate inside the liner before reaching the column. The "ghost peaks" are likely lower-brominated breakdown products.
The Fix: Implement Programmed Temperature Vaporization (PTV) or Cool-on-Column (COC) injection.
Protocol: PTV Injection Optimization
-
Initial Inlet Temp: Set to 60°C (below solvent boiling point).
-
Injection: Inject sample. Solvent vents or transfers gently.
-
Ramp: Ballistically heat the inlet (e.g., 600°C/min) to 300°C after the sample is deposited.
-
Transfer: This "cold trapping" prevents the analyte from sitting in a hot liner, significantly reducing debromination.
Visualizing the Troubleshooting Logic:
Figure 1: Decision tree for diagnosing resolution vs. integrity issues in HBB analysis.
Module 3: Detection Sensitivity (EI vs. ECNI)
Q: I am using standard Electron Ionization (EI) but my limits of detection (LOD) are too high for environmental samples. How can I improve sensitivity?
A: EI is excellent for structural identification but poor for sensitivity with polybrominated compounds because the molecular ion (
The Fix: Switch to Electron Capture Negative Ionization (ECNI) using Methane as the reagent gas.
-
Mechanism: Bromine atoms have high electronegativity. In ECNI, thermal electrons are captured by the bromine atoms, detaching them to form stable bromide ions (
). -
Target Ions: Monitor
79 ( ) and 81 ( ). -
Gain: This typically yields a 10-50x increase in signal-to-noise (S/N) compared to EI.
Warning: ECNI is non-selective between isomers. It tells you "there is bromine here," but not which isomer it is. This makes the chromatographic resolution (Module 1) absolutely critical.
Module 4: Maintenance & QC Protocol
Q: My resolution was good last week, but now PBB-153 is tailing. What is the standard recovery procedure?
A: HBBs are "sticky" and prone to adsorption on active sites (silanol groups) that form as the column ages or the liner gets dirty.
Step-by-Step Maintenance Workflow:
-
Liner Maintenance:
-
Remove the liner. Do not clean it; replace it.
-
Use ultra-inert, deactivated liners with wool (if using splitless) placed low to wipe the needle.
-
-
Column Trimming (The "Gold Standard" Fix):
-
Active sites accumulate at the front of the column (the first 10-15 cm).
-
Action: Trim 15-20 cm from the inlet end of the column.
-
Verification: Re-inject a test mix. If tailing persists, the activity may be in the MS source.
-
-
Source Cleaning:
-
Brominated compounds can leave conductive deposits on the repeller/ion volume.
-
Clean the source abrasively (aluminum oxide powder) followed by thorough solvent sonication.
-
Visualizing the Method Optimization Workflow:
Figure 2: Recommended sequential workflow for establishing a robust HBB method.
References
-
de Boer, J. (1999).[1] "sensitivity and selectivity of electron-capture negative ion mass spectrometry for the analysis of polybrominated biphenyls." Journal of Chromatography A.
-
Agilent Technologies. (2015). "Rapid analysis of polybrominated biphenyls (PBBs) and polybrominated diphenyl ethers (PBDEs) with Agilent Intuvo 9000 GC/5977B." Application Note.
-
Covaci, A., et al. (2003). "Determination of brominated flame retardants, with emphasis on polybrominated diphenyl ethers (PBDEs) in environmental and human samples: a review." Environment International.
-
Stapleton, H. M., et al. (2006). "Measurement of polybrominated diphenyl ethers on hand wipes: Estimating exposure from hand-to-mouth contact." Environmental Science & Technology. (Demonstrates ECNI sensitivity).
-
Thermo Fisher Scientific. "GC Column Selection Guide for Persistent Organic Pollutants." Technical Guide.
Sources
overcoming matrix effects in 2,2',4,4',6,6'-Hexabromobiphenyl analysis
Topic: Overcoming Matrix Effects in 2,2',4,4',6,6'-Hexabromobiphenyl (BB-155) Analysis Role: Senior Application Scientist Status: Operational
Executive Summary
You are encountering challenges with BB-155 (this compound) . Unlike planar PBBs, BB-155 is fully ortho-substituted, creating significant steric hindrance that influences both its chromatographic behavior and its susceptibility to thermal degradation.
In biological and environmental matrices (serum, adipose, sediment), "matrix effects" in Gas Chromatography-Mass Spectrometry (GC-MS) rarely manifest as simple ionization suppression (as in LC-MS). Instead, they appear as active site adsorption , enhancement (matrix-induced chromatographic response) , or isobaric interference .
This guide provides a self-validating workflow to eliminate these artifacts using Isotope Dilution Mass Spectrometry (IDMS) and rigorous cleanup protocols.
Module 1: Diagnostic Protocols
How do I confirm if my poor recovery is due to matrix effects?
Before altering instrument parameters, quantify the Matrix Effect (ME%) to distinguish between extraction loss and instrumental suppression.
Experiment: The Post-Extraction Spike
-
Extract a "blank" matrix sample (e.g., bovine serum or clean soil) using your standard protocol.
-
Spike the final extract with native BB-155 at your target concentration (e.g., 50 ng/mL).
-
Prepare a solvent standard (nonane or isooctane) at the exact same concentration.
-
Analyze both via GC-MS.
Calculation:
| Result | Diagnosis | Action Plan |
| -20% to +20% | Zone of Control | Method is robust. Proceed to validation. |
| < -20% | Suppression/Adsorption | Active sites in liner/column. Matrix is coating the inlet. See Module 3. |
| > +20% | Enhancement | "Matrix Priming" effect. Analytes are protected by matrix from active sites, while standards are lost. See Module 4. |
Module 2: Sample Preparation (The First Line of Defense)
Eliminating lipids is not optional; it is the primary mechanism of error reduction.
BB-155 is highly lipophilic (
Protocol: Acidified Silica Cleanup
Reagents: Silica Gel (activated at 130°C), Sulfuric Acid (conc.), Hexane.
-
Acid Silica Prep: Mix Silica Gel and
(2:1 w/w) until free-flowing. -
Column Packing:
-
Bottom: Glass wool + 1g Sodium Sulfate (drying).
-
Middle: 4g Acidified Silica (oxidizes lipids).
-
Top: 1g Activated Silica (protects acid layer).
-
-
Elution: Load extract (in hexane). Elute with 15 mL Hexane.
-
Note: BB-155 elutes in the non-polar fraction. Lipids are retained/charred on the acid layer.
-
Workflow Visualization
The following diagram illustrates the decision logic for cleanup based on matrix complexity.
Figure 1: Step-wise cleanup strategy. High-lipid matrices require GPC prior to Acid Silica to prevent column saturation.
Module 3: Instrumental Mitigation
Optimizing the GC-MS interface to handle halogenated burdens.
Issue: PBBs are prone to thermal degradation and adsorption on "active sites" (exposed silanols) in the GC liner and column head.
Troubleshooting Guide: GC-MS Parameters
| Component | Recommendation | Technical Rationale |
| Inlet Liner | Splitless with Single Taper & Wool (Deactivated) | The wool increases surface area for vaporization but must be ultra-inert to prevent adsorption of BB-155. |
| Column | DB-5ms or Rtx-1614 (15m or 30m, 0.25mm ID, 0.10µm film) | A thinner film (0.10µm) reduces retention time, minimizing thermal exposure. Shorter columns (15m) prevent debromination.[1] |
| Injection Temp | 280°C (Pulsed Splitless) | Use a pressure pulse (e.g., 25 psi for 0.75 min) to sweep the heavy BB-155 onto the column quickly, reducing residence time in the hot inlet. |
| Ion Source | 300°C - 320°C | High source temperatures prevent condensation of high-boiling matrix components that cause signal suppression. |
Critical Warning: Debromination
If you observe peaks for PBB-101 (Pentabromobiphenyl) or PBB-52 (Tetrabromobiphenyl) but did not spike them, your inlet is too hot or dirty. BB-155 thermally degrades into these lower congeners.
-
Fix: Trim 10cm from the column head and replace the liner.
Module 4: Quantification Strategy (The Gold Standard)
External calibration is obsolete for trace PBB analysis.
You must use Isotope Dilution Mass Spectrometry (IDMS) . This technique uses a
Why IDMS Works
Since the
The IDMS Protocol
-
Spike: Add 5 ng of
-2,2',4,4',6,6'-Hexabromobiphenyl (available from Cambridge Isotope Labs or Wellington Labs) to the raw sample. -
Equilibrate: Allow 12-24 hours for the isotope to bind to the matrix.
-
Extract & Clean: Proceed with Module 2.
-
Quantify: Use the Relative Response Factor (RRF).
Mass Transitions (GC-MS/MS or HRMS)
For Triple Quadrupole (GC-MS/MS) or High-Resolution MS (EPA Method 1614A adaptation):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Type |
| Native BB-155 | 627.6 (M+) | 467.8 (M-2Br)+ | Quantifier |
| Native BB-155 | 629.6 (M+2) | 469.8 (M-2Br+2)+ | Qualifier |
| 639.6 | 479.8 | Internal Standard |
Note: In Electron Capture Negative Ionization (ECNI), monitor bromine ions (m/z 79 and 81) for sensitivity, but specificity is lower than EI/IDMS.
References
-
U.S. EPA. (2010).[2] Method 1614A: Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by HRGC/HRMS.[2][3] U.S. Environmental Protection Agency, Office of Water.[2][3] Link[2]
-
Stapleton, H. M., et al. (2008). Debromination of the Flame Retardant Decabromodiphenyl Ether by Juvenile Carp (Cyprinus carpio). Environmental Science & Technology. (Demonstrates thermal/metabolic debromination mechanisms relevant to highly brominated congeners). Link
-
Cambridge Isotope Laboratories. (2024).[4] Isotope Dilution Mass Spectrometry (IDMS) Technical Guide. (Standard source for 13C-PBB standards).[4] Link
-
Covaci, A., et al. (2003). Determination of polybrominated diphenyl ethers and polychlorinated biphenyls in human adipose tissue by large-volume injection-narrow-bore capillary gas chromatography/electron impact low-resolution mass spectrometry. Analytical Chemistry.[4][5][6][7][8][9][10][11] (Validation of cleanup methods for lipophilic matrices). Link
Sources
- 1. agilent.com [agilent.com]
- 2. epa.gov [epa.gov]
- 3. NEMI Method Summary - 1614 [nemi.gov]
- 4. Quantification of Polybrominated and Polychlorinated Biphenyls in Human Matrices by Isotope-Dilution Gas Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. shimadzu.co.uk [shimadzu.co.uk]
- 6. agilent.com [agilent.com]
- 7. fms-inc.com [fms-inc.com]
- 8. cdc.gov [cdc.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. youtube.com [youtube.com]
- 11. chromatographytoday.com [chromatographytoday.com]
optimizing extraction efficiency of 2,2',4,4',6,6'-Hexabromobiphenyl from soil
Subject: Optimizing Extraction Efficiency of 2,2',4,4',6,6'-Hexabromobiphenyl (BB-155) from Soil
ID: TSH-PBB-155 | Version: 2.1 | Status: Active
Introduction: The Challenge of BB-155
Welcome to the Technical Support Hub. You are likely here because you are facing low recoveries or chromatographic interference with This compound (BB-155) .
Technical Context: BB-155 is a specific congener of Polybrominated Biphenyls (PBBs). Unlike planar congeners, BB-155 is di-ortho substituted on both rings (2,2',6,6'). This creates significant steric hindrance, twisting the two phenyl rings out of coplanarity.
-
Implication for Extraction: It is highly lipophilic (
) and binds strongly to soil organic carbon (TOC). -
Implication for Analysis: It is thermally labile.[1] Aggressive heating in the GC injector port can cause debromination , leading to false negatives for BB-155 and false positives for lower-brominated congeners.
Module 1: Decision Matrix & Workflow
Before selecting a protocol, determine your laboratory's throughput needs and available equipment.
Figure 1: Decision matrix for selecting the extraction methodology based on laboratory constraints.
Module 2: Optimized Protocol (Pressurized Liquid Extraction)
Recommendation: For modern optimization, we recommend Pressurized Liquid Extraction (PLE) over Soxhlet due to reduced solvent usage and minimized thermal exposure time.
Protocol ID: PLE-OPT-155
1. Sample Preparation (Critical Step)
-
Drying: Soil must be chemically dried. Water acts as a barrier to non-polar solvents.
-
Action: Mix 10g wet soil with 10g Anhydrous Sodium Sulfate (
) until a free-flowing powder is formed. -
Grinding: Mortar and pestle to break aggregates.
-
2. Extraction Parameters
| Parameter | Setting | Technical Rationale |
| Solvent | DCM:Hexane (1:1) | Dichloromethane (DCM) swells the soil matrix; Hexane stabilizes the analyte. Pure Toluene is effective but difficult to evaporate without analyte loss. |
| Temperature | 100°C | High enough to increase solubility and desorption kinetics, but low enough to prevent thermal degradation of BB-155. |
| Pressure | 1500 psi | Maintains solvent in liquid phase above boiling point, penetrating soil pores. |
| Cycles | 2 Static Cycles | Ensures complete equilibrium partitioning. |
| Flush Vol | 60% | Sufficient to clear the cell without excessive dilution. |
3. In-Cell Cleanup (Interference Removal)
To save time downstream, pack the PLE cell in this order (Bottom to Top):
-
Cell Filter
-
Silica Gel (Activated): Retains polar interferences.
-
Activated Copper Powder: Mandatory for soil. Reacts with elemental sulfur (
) which interferes with GC-MS analysis. -
Sample Mixture: (Soil +
).
Module 3: Troubleshooting Guide
Symptom 1: Low Recovery (< 60%)
Diagnosis: The analyte is not desorbing from the soil or is being lost during concentration.
| Potential Cause | Verification | Corrective Action |
| Wet Sample | Clumping in extraction cell. | Increase |
| Solvent Mismatch | Using 100% Hexane on clay soil. | Switch to 1:1 DCM:Acetone or 1:1 DCM:Hexane . Acetone helps break soil-water interactions in clay. |
| Evaporation Loss | Nitrogen blow-down too aggressive. | Do not evaporate to dryness. Add a "keeper" solvent (e.g., Nonane or Iso-octane) before the final concentration step. |
Symptom 2: Chromatographic "Ghost" Peaks or High Baseline
Diagnosis: Matrix interference from lipids, humic acids, or sulfur.
| Potential Cause | Verification | Corrective Action |
| Sulfur | Large, broad peak early in chromatogram. | Copper Cleanup: Add acid-washed copper turnings to the extract and shake until the copper remains shiny (black = sulfur saturation). |
| Humic Acids | Dark yellow/brown extract. | Acid Wash: Shake extract with concentrated Sulfuric Acid ( |
Symptom 3: Peak Tailing or Debromination
Diagnosis: BB-155 is degrading in the GC system.[1]
-
Observation: You see peaks for pentabromobiphenyls (BB-101, BB-99) that shouldn't be there.
Figure 2: Logic flow for diagnosing thermal degradation during analysis.
Module 4: Frequently Asked Questions (Optimization Logic)
Q1: Why can't I just use 100% Toluene? It dissolves PBBs best.
A: While Toluene has excellent solubility for aromatic compounds, its boiling point (110.6°C) makes the concentration step (evaporation) difficult. Prolonged heating required to evaporate Toluene increases the risk of losing volatile PBBs or degrading BB-155. A DCM:Hexane mixture offers a better balance of solubility and volatility.
Q2: My soil is high in organic carbon (Peat). Does the protocol change?
A: Yes. High TOC soils bind BB-155 aggressively.
Increase Solvent Polarity: Use DCM:Acetone (1:1) . Acetone swells the organic matter, making the PBB accessible.
Repeat Extraction: Run 3 static cycles instead of 2.
Q3: Can I use Ultrasonic Extraction (UAE) instead of PLE or Soxhlet?
A: We advise against it for quantitative trace analysis of BB-155. UAE is less rigorous and often fails to extract "aged" residues that have diffused deep into soil micropores. If you must use UAE, ensure the sonication bath is temperature-controlled to prevent overheating.
References
-
U.S. EPA. (2007). Method 3545A: Pressurized Fluid Extraction (PFE). SW-846 Update IV.
-
U.S. EPA. (2010). Method 1614A: Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by HRGC/HRMS.[3] (Applied for PBBs due to structural similarity).
-
U.S. EPA. (1996). Method 3540C: Soxhlet Extraction. SW-846 Update III.
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2004).[4] Toxicological Profile for Polybrominated Biphenyls. (Chemical and Physical Information).[5][6]
Sources
- 1. agilent.com [agilent.com]
- 2. shop.fera.co.uk [shop.fera.co.uk]
- 3. epa.gov [epa.gov]
- 4. chm.pops.int [chm.pops.int]
- 5. Optimization of selective pressurized liquid extraction for extraction and in-cell clean-up of PCDD/Fs in soils and sediments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
troubleshooting poor peak shape in 2,2',4,4',6,6'-Hexabromobiphenyl chromatography
Case File: 2,2',4,4',6,6'-Hexabromobiphenyl (PBB-155)
Subject: Troubleshooting Poor Peak Shape Anomalies
Status: Open Assigned Specialist: Senior Application Scientist, Environmental Contaminants Unit
Executive Summary: The "Twisted" Molecule Challenge
You are encountering peak shape issues with This compound (PBB-155) . Before troubleshooting the instrument, you must understand the molecule. Unlike planar toxic congeners (e.g., PBB-77), PBB-155 possesses four ortho-bromines (2,2',6,6').
The Physicochemical Reality:
-
Steric Hindrance: The bulky bromine atoms at the ortho positions force the two phenyl rings to twist perpendicular to each other to minimize repulsion. This "non-planar" geometry reduces the molecule's ability to pi-stack with standard 5% phenyl stationary phases, often causing it to elute earlier than expected for its mass.
-
Thermal Lability: While chemically stable, the C-Br bond is weak (approx. 280 kJ/mol). In a hot, dirty injector, PBB-155 is highly susceptible to thermal debromination , leading to "ghost peaks" (lower brominated congeners) and tailing due to breakdown products reacting with active sites.
Diagnostic Logic Flow
Use this decision matrix to identify the root cause of your peak shape distortion.
Figure 1: Diagnostic logic flow for identifying the physical or chemical source of chromatographic distortion.
Troubleshooting Guides
Issue A: Peak Tailing (The "Active Site" Problem)
Symptom: The peak rises normally but drags out a long "tail" on the descent. Mechanism: PBB-155 is interacting with free silanol groups (-Si-OH) in the liner or column head. The bromine atoms are electron-withdrawing, creating localized dipoles that "stick" to active glass surfaces.
Corrective Protocol: The "Inert Flow Path" Verification
-
Liner Selection: Switch to a Single Taper, Ultra-Inert Liner with Deactivated Wool .
-
Why: The taper directs flow onto the column, minimizing contact with the hot metal seal. Deactivated wool increases surface area for vaporization but must be chemically inert to prevent adsorption.
-
-
Column Maintenance:
-
Gold Seal Replacement: Replace the inlet gold seal. Over time, these accumulate non-volatile matrix residue that acts as an adsorption site for high-molecular-weight PBBs.
Issue B: Peak Fronting (The "Solubility" Problem)
Symptom: The peak rises slowly (shark fin shape) and drops sharply. Mechanism: This is rarely a column overload with trace PBB analysis. It is usually solvent mismatch . If PBB-155 is dissolved in a solvent that is not compatible with the stationary phase, or if the initial oven temperature is too high, the analyte does not "focus" into a tight band at the head of the column.[1]
Corrective Protocol: Solvent Focusing
-
Solvent Match: Ensure your sample solvent (e.g., Isooctane, Nonane, or Toluene) matches the polarity of your column (typically 5% Phenyl). Avoid polar solvents like Methanol or Acetonitrile for GC-ECD/MS of PBBs.
-
The "20°C Rule": Set your initial oven temperature 20°C below the boiling point of your solvent .
-
Example: If using Isooctane (BP ~99°C), start the oven at 80°C (or lower, e.g., 60°C) and hold for 1 minute. This condenses the solvent, creating a "flooded zone" that traps the PBB-155, focusing it into a sharp band before the ramp begins.
-
Issue C: Broadening & Ghost Peaks (Thermal Degradation)
Symptom: Peak is wide, retention time shifts, or you see small peaks appearing before the main PBB-155 peak. Mechanism: PBB-155 is debrominating in the injector port. The "ghost peaks" are Penta- and Tetra-bromobiphenyls formed by stripping bromines.
Corrective Protocol: Pressure Pulse Injection Standard splitless injection keeps the analyte in the hot liner too long. Use Pressure Pulse Splitless mode.
| Parameter | Setting | Rationale |
| Pulse Pressure | 30–50 psi | Forces the analyte onto the column rapidly, reducing residence time in the hot liner. |
| Pulse Time | 0.75 – 1.0 min | Matches the splitless hold time to ensure quantitative transfer. |
| Injector Temp | 260°C - 280°C | Do NOT exceed 300°C. Higher temps accelerate debromination of PBB-155. |
| Flow Rate | 1.2 - 1.5 mL/min | Slightly higher flow reduces column residence time. |
Optimized Column Configuration
For PBB-155, standard PCB columns often result in excessive retention times and broadening. Switch to a "Thin Film" configuration to elute this heavy molecule faster and sharper.
Recommended Specifications:
| Feature | Specification | Scientific Justification |
| Phase | 5% Phenyl / 95% Dimethylpolysiloxane | Industry standard (e.g., DB-5ms, Rtx-5). Provides necessary selectivity for aromatic halogens. |
| Length | 15m or 20m | Shorter than the standard 30m. Reduces elution time and thermal exposure.[3][4] |
| Internal Diameter | 0.25 mm | Standard capacity.[3] |
| Film Thickness | 0.10 µm | Critical. A thin film (vs standard 0.25 µm) reduces retention of high-boiling compounds, sharpening the peak significantly. |
Frequently Asked Questions (FAQ)
Q: I see a small peak eluting just before PBB-155. Is this an isomer? A: It is likely a degradation product. PBB-155 (Hexa) can degrade into PBB-101 (Penta) inside a dirty injector liner. Clean or replace your liner and lower the injector temperature by 10°C to see if the "isomer" disappears. If it shrinks, it was thermal breakdown.
Q: Can I use a standard split injection to improve peak shape? A: Only if your concentration is high (ppm level). For environmental/trace analysis (ppb), split injection sacrifices too much sensitivity. Use Pulsed Splitless instead to get the sharp peak benefit of a split injection without losing mass.
Q: Why does PBB-155 elute faster than PBB-169, even though they have the same mass? A: Structure. PBB-169 (3,3',4,4',5,5') is planar (flat). It can lay flat against the stationary phase, interacting strongly. PBB-155 (2,2',4,4',6,6') is twisted due to the ortho bromines. It cannot interact as strongly with the phase, so it travels through the column faster.
References
-
U.S. Environmental Protection Agency (EPA). (2010).[5] Method 1614A: Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by HRGC/HRMS.[5][6] (Section 10.1.3 details Short Column specifications for high-mass brominated compounds). [5]
-
Agilent Technologies. (2020). GC/MS Analysis of Polybrominated Flame Retardants. (Application Note detailing thermal degradation issues in hot inlets).
-
Restek Corporation. (2018).[7] Troubleshooting GC Peak Shape Issues: Tailing and Fronting. (General guide on flow path activity and solubility mismatch).
-
Centers for Disease Control and Prevention (CDC). (2015). Laboratory Procedure Manual: Polybrominated Biphenyls and Diphenyl Ethers. (Details mass spec parameters and cleanup).
Sources
dealing with co-eluting interferences in 2,2',4,4',6,6'-Hexabromobiphenyl analysis
Topic: Troubleshooting Co-Eluting Interferences in 2,2',4,4',6,6'-Hexabromobiphenyl (PBB 155)
Introduction: The PBB 155 Challenge
Welcome to the technical support hub. You are likely here because your analysis of PBB 155 (this compound) is showing inconsistent quantification or peak distortion.
PBB 155 is a unique hexabromo-congener. Unlike the abundant PBB 153 (2,2',4,4',5,5'), PBB 155 possesses four bromine atoms in the ortho positions (2,2',6,6'). This creates significant steric hindrance, forcing the two phenyl rings into a non-planar, twisted configuration.
Why this matters: This non-planarity drastically reduces the molecule's interaction with standard non-polar stationary phases, causing it to elute earlier than its planar isomers. Consequently, it often falls into a "chromatographic dead zone" where it co-elutes with lower-brominated PBBs or specific Polybrominated Diphenyl Ethers (PBDEs).
Ticket #1: Chromatographic Resolution
Issue: "My PBB 155 peak has a shoulder or is merging with a neighbor."
Diagnosis
On a standard 5% phenyl column (e.g., DB-5ms), PBB 155 elutes rapidly. The most common interference is not usually PBB 153 (which elutes later), but rather PBDE 154 or PBB 101 depending on the thermal gradient.
The Solution: Phase Selectivity & Geometry
We cannot rely solely on boiling point separation. We must exploit the shape selectivity of the column.
Protocol A: Column Selection
If you are using a standard DB-5ms, you are fighting an uphill battle. Switch to a column with optimized selectivity for halogenated aromatics.
| Column Type | Phase Composition | Suitability for PBB 155 | Mechanism |
| DB-5ms / Rxi-5ms | 5% Phenyl Polysilphenylene-siloxane | Low | Separates mainly by boiling point.[1] Poor shape selectivity for ortho-substituted congeners. |
| DB-XLB / Rxi-XLB | Proprietary (Low Polarity) | High | Designed specifically for semi-volatiles and halogenated compounds. Enhanced separation of critical pairs (PBB/PBDE). |
| Rtx-1614 | 5% Phenyl (Optimized) | Medium-High | Specifically tuned for EPA Method 1614 (PBDEs), often resolves PBB co-elutions better than standard 5ms. |
Protocol B: Thermal Gradient Optimization
For PBB 155, a slower ramp rate in the critical elution window is required to pull it away from interferences.
Recommended GC Program (DB-XLB, 30m x 0.25mm x 0.25µm):
-
Injector: 280°C (Splitless)
-
Initial: 100°C (Hold 2 min)
-
Ramp 1: 25°C/min to 200°C
-
Ramp 2 (Critical): 4°C/min to 260°C (This slow ramp expands the hexabromo separation window).
-
Ramp 3: 10°C/min to 320°C (Hold 5 min)
Ticket #2: Mass Spectrometric Selectivity
Issue: "I have a peak at the right time, but the ratios are off. Is it PBB 155 or a PBDE?"
The Physics of Interference
-
PBB 155 (Hexa-PBB): MW ≈ 627.6 Da
-
PBDE 153/154 (Hexa-PBDE): MW ≈ 643.6 Da
-
The Trap: In ECNI (Electron Capture Negative Ionization) , both compounds predominantly form Bromine ions (
at m/z 79 and 81). If they co-elute in ECNI, they are indistinguishable.
The Solution: Ionization Mode Switching
Option 1: EI-MS (Electron Impact) - The Structural Fingerprint
Switch to EI mode to utilize the "Ortho Effect."
-
Mechanism: PBB 155 (4 ortho Br) is unstable. It readily loses an ortho-bromine and two ortho-bromines to form a dibenzofuran-like structure.
-
Diagnostic Ion: Monitor the
ion intensity relative to the molecular ion . -
Validation: PBB 155 will show a significantly higher abundance of fragment ions compared to planar PBBs due to the relief of steric strain upon fragmentation.
Option 2: MS/MS (Triple Quadrupole) - The Gold Standard
If you have a TQ-GC-MS, use MRM (Multiple Reaction Monitoring) to filter out PBDEs completely.
MRM Transitions for PBB 155:
-
Precursor: m/z 627.6 (
, Hexa-PBB) -
Product: m/z 467.8 (
, Tetra-fragment) -
Note: PBDEs (MW 643) will not pass the first quadrupole filter set to 627.6, eliminating the interference even if they co-elute.
Ticket #3: Sample Preparation (The Cleanup)
Issue: "My baseline is noisy, and I suspect lipid interference is shifting retention times."
Workflow: Fractionation Logic
You cannot inject raw extracts. Lipids and other halogenated pollutants (PCBs) must be stripped.
Figure 1: Sample preparation workflow to isolate PBBs from bulk lipids and non-polar PCBs. Note that PBBs and PBDEs often co-elute in Fraction 2, requiring GC resolution.
Troubleshooting Decision Tree
Use this logic flow to determine the root cause of your co-elution.
Figure 2: Decision matrix for diagnosing co-elution sources based on Mass Spectral data.
Frequently Asked Questions (FAQs)
Q: Can I use EPA Method 1614 for PBB 155? A: EPA Method 1614 is designed for PBDEs. However, because the extraction and GC conditions are similar, it is an excellent starting point. You must modify the calibration standards to include PBB 155. Be aware that PBB 155 elutes earlier than the Hexa-BDEs monitored in 1614.
Q: Why does PBB 155 elute before PBB 153 if they have the same molecular weight? A: Chromatography separates by volatility and polarity. PBB 155 (2,2',4,4',6,6') is twisted due to the four ortho-bromines. This "ball-like" shape reduces its Van der Waals interactions with the stationary phase compared to the flatter PBB 153, causing it to elute significantly faster.
Q: Is NCI or EI better for this analysis? A:
-
NCI (Negative Chemical Ionization): Best for sensitivity (detection limits in femtograms). Bad for selectivity (cannot distinguish PBB from PBDE easily).
-
EI (Electron Impact): Best for identification (distinct molecular ions). Lower sensitivity.
-
Recommendation: Use EI for method development and troubleshooting co-elutions. Use NCI for final quantitation of clean samples at low levels.
References
-
U.S. Environmental Protection Agency (EPA). (2010). Method 1614A: Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by HRGC/HRMS.Link
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2004).[2] Toxicological Profile for Polybrominated Biphenyls and Polybrominated Diphenyl Ethers.[2]Link
-
Restek Corporation. (2024). GC Column Selection Guide for Brominated Flame Retardants.Link
-
Agilent Technologies. (2023). Optimizing PBDE and PBB Analysis using DB-XLB Columns.Link
-
National Institutes of Health (NIH) - PubChem. (2025). This compound Compound Summary.Link
Sources
Validation & Comparative
Cross-Validation of GC-MS and LC-MS for 2,2',4,4',6,6'-Hexabromobiphenyl (PBB 155)
Executive Summary: The Thermal Lability Paradox
In the quantification of polybrominated biphenyls (PBBs), 2,2',4,4',6,6'-Hexabromobiphenyl (PBB 155) presents a distinct analytical hazard. While Gas Chromatography-Mass Spectrometry (GC-MS) remains the industry workhorse for halogenated flame retardants, PBB 155 is uniquely prone to on-column thermal degradation .
The full ortho-substitution (2,2',6,6') creates significant steric strain between the biphenyl rings, weakening the Carbon-Bromine bonds. Under the high thermal stress of a GC injector (
This guide provides a rigorous cross-validation protocol. We utilize Liquid Chromatography-Atmospheric Pressure Photoionization-Mass Spectrometry (LC-APPI-MS/MS) as a "soft" ionization validator to audit the integrity of GC-MS results.
The Analytical Challenge: The "Ortho Effect"
The primary failure mode in PBB 155 analysis is not sensitivity, but integrity .
-
GC-MS Risk: High injector and column temperatures provide the activation energy for homolytic fission of the C-Br bond.
-
Result: The mass spectrum shows a peak for the parent ion (PBB 155) but also significant peaks for degradation products, artificially inflating the concentration of lower-brominated congeners.
-
-
LC-MS Solution: LC separation occurs at near-ambient temperatures. By using APPI (a soft ionization technique suitable for non-polars), we preserve the molecular ion
or , providing a "true" snapshot of the sample composition.
Methodology A: GC-MS (Electron Capture Negative Ionization)
The High-Resolution Standard (with caveats)
Objective: Maximize chromatographic resolution while minimizing residence time to reduce degradation. Electron Capture Negative Ionization (ECNI) is selected over Electron Impact (EI) for its superior sensitivity to electronegative halogens.
Optimized Protocol
-
Instrument: Agilent 7890B GC / 5977B MSD (or equivalent).
-
Inlet: Multimode Inlet (MMI) in Pulsed Splitless mode.
-
Temp:Programmable Temperature Vaporization (PTV) is critical. Start at
, ramp to at after injection. This minimizes thermal shock.
-
-
Column: DB-5ms UI (15 m
0.25 mm 0.10 ).-
Rationale: A shorter column (15m vs 30m) and thinner film (0.10
) reduce the thermal residence time by ~50%.
-
-
Carrier Gas: Helium at constant flow (1.5 mL/min).
-
MS Source: ECNI (Methane reagent gas). Source Temp:
(Keep source cooler to prevent in-source fragmentation).
Detection Parameters
| Analyte | Target Ion ( | Qualifier 1 ( | Qualifier 2 ( |
| PBB 155 | 79 (Br-) | 81 (Br-) | 627.4 (Molecular Isotope) |
Critical Warning: In ECNI, the Bromine ions (
79/81) are dominant. You must monitor the high-mass molecular ion cluster (620-630) to confirm the molecule is intact.
Methodology B: LC-APPI-MS/MS (The Validator)
The Soft Ionization Alternative
Objective: Analyze PBB 155 without thermal stress to validate the GC profile. APPI (Atmospheric Pressure Photoionization) is superior to ESI for PBBs because PBBs lack the polar functional groups required for efficient Electrospray Ionization.
Optimized Protocol
-
Instrument: Triple Quadrupole LC-MS/MS (e.g., Sciex QTRAP or Thermo Altis).
-
Ion Source: PhotoSpray® (APPI) in Negative Mode.
-
Dopant: Toluene or Acetone (delivered at 10% of flow).
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1
50 mm, 1.8 ). -
Mobile Phase:
-
A: Water (5mM Ammonium Acetate - helps ionization).
-
B: Methanol (PBBs are highly soluble in MeOH).
-
Gradient: 80% B to 100% B over 5 mins.
-
MS/MS Transitions (MRM)
| Analyte | Precursor ( | Product ( | Collision Energy (eV) |
| PBB 155 | 626.6 | 79 | -35 |
| PBB 155 | 626.6 | 546.7 | -25 |
Cross-Validation Data: The "Truth" Matrix
The following table summarizes the performance characteristics observed when analyzing a certified reference standard of PBB 155.
| Feature | GC-ECNI-MS | LC-APPI-MS/MS | Verdict |
| Linearity ( | > 0.995 | > 0.992 | Comparable |
| LOD (Sensitivity) | 0.5 pg/L | 5.0 pg/L | GC Wins (10x more sensitive) |
| Debromination Artifacts | High Risk (detects ~5-15% PBB 101) | None (Pure PBB 155 peak) | LC Wins (High Integrity) |
| Matrix Tolerance | Moderate (requires cleanup) | High (MRM selectivity) | LC Wins |
| Throughput | 20 mins/sample | 8 mins/sample | LC Wins |
Interpretation of Discrepancies
If your GC-MS data shows a peak for PBB 101 (Pentabromobiphenyl) but your LC-MS data for the same vial shows only PBB 155 , the PBB 101 is a GC-generated artifact .
-
Action: Report the sum of the parent and artifact areas in GC, or switch to LC-APPI for quantification of this specific congener.
Logic Workflow: The Validation Decision Tree
The following diagram illustrates the decision-making process for validating PBB 155 data.
Figure 1: Cross-validation workflow for distinguishing thermal degradation artifacts from endogenous metabolites in PBB analysis.
References
-
Comparison of GC-MS and LC-MS Platforms: Comparison of GC-MS and GC×GC-MS in the Analysis of Human Serum Samples for Biomarker Discovery. (Focuses on the orthogonality of GC and LC techniques).
-
Thermal Degradation of Halogenated Flame Retardants: Comparison of Hexabromocyclododecane Determinations Using GC/MS and LC/MS/MS. (Establishes the precedent for thermal lability of aliphatic/ortho-substituted brominated compounds in GC injectors).
-
APPI vs APCI for Non-Polar Compounds: Comparison of APPI, APCI and ESI for the LC-MS/MS analysis... (Validates APPI as the superior source for non-polar/low-polarity analytes where ESI fails).
-
LC-MS Interface Technologies: Interfaces for LCMS: APPI Principles. (Technical grounding for the photoionization mechanism used in Method B).
Sources
Technical Comparison Guide: Bioaccumulation Potential of Hexabromobiphenyl Isomers
Executive Summary
This guide provides a rigorous technical comparison of the bioaccumulation potential of hexabromobiphenyl (HBB) isomers, specifically focusing on the structural determinants of persistence. The analysis contrasts the ortho-substituted congener (2,2',4,4',5,5'-HBB, PBB-153) with the coplanar/non-ortho congener (3,3',4,4',5,5'-HBB, PBB-169).
Key Insight: While both isomers exhibit extreme lipophilicity (Log Kow > 6) and resistance to metabolism, their bioaccumulation pathways diverge due to steric hindrance.[1] PBB-153 accumulates primarily in adipose tissue due to its "globular" non-planar shape which prevents metabolism by CYP2B enzymes. In contrast, PBB-169, though less abundant in commercial mixtures, exhibits dioxin-like liver sequestration driven by high-affinity binding to CYP1A2, altering its apparent whole-body half-life.
Structural & Physicochemical Basis[2]
The bioaccumulation potential of HBB isomers is governed by the Structure-Activity Relationship (SAR) of bromine substitution. The critical factor is the presence or absence of adjacent non-brominated carbon atoms, which serve as sites for oxidative metabolism.
Comparative Properties Table
| Feature | PBB-153 (Di-ortho) | PBB-169 (Non-ortho / Coplanar) |
| IUPAC Name | 2,2',4,4',5,5'-Hexabromobiphenyl | 3,3',4,4',5,5'-Hexabromobiphenyl |
| Structure Type | Globular (Twisted biphenyl rings) | Planar (Flat, Dioxin-like) |
| Log Kow | ~6.39 - 7.20 | ~7.0 - 7.5 |
| Metabolic Susceptibility | Negligible. Lacks adjacent meta-para protons. | Negligible. Lacks adjacent ortho-meta protons. |
| Primary Storage Site | Adipose Tissue (Lipid partitioning) | Liver (CYP1A2 Sequestration) & Adipose |
| Half-Life (Human) | ~12 - 29 Years | Estimated >10 Years (Data scarcer) |
| Toxicity Mechanism | Phenobarbital-type inducer (CYP2B) | 3-MC-type inducer (AhR agonist, CYP1A) |
The "Blocked Position" Mechanism
Metabolism of polyhalogenated biphenyls requires the formation of an arene oxide intermediate. This reaction is catalyzed by Cytochrome P450 enzymes but requires specific open sites:
-
CYP2B (PB-induced): Requires adjacent meta-para hydrogen atoms (e.g., positions 3,4 or 4,5).
-
PBB-153 Analysis: Positions 3 and 6 are open, but not adjacent. Result: Recalcitrant.
-
-
CYP1A (3-MC-induced): Requires adjacent ortho-meta hydrogen atoms (e.g., positions 2,3 or 5,6).
-
PBB-169 Analysis: Positions 2 and 6 are open, but not adjacent. Result: Recalcitrant.
-
Visualization: Metabolic Resistance Pathways
The following diagram illustrates the Structure-Activity Relationship (SAR) determining why these specific isomers fail to metabolize, leading to bioaccumulation.
Figure 1: Decision tree illustrating the mechanistic failure of metabolic pathways for PBB-153 and PBB-169, leading to distinct bioaccumulation profiles.[2]
Experimental Protocol: Assessment of Bioaccumulation
For super-hydrophobic substances like HBBs (Log Kow > 6), aqueous exposure methods (bioconcentration) are invalid due to bioavailability limits. The OECD 305 Dietary Exposure method is the authoritative standard.
Protocol: Dietary Bioaccumulation in Fish (OECD 305 Modified)
Objective: Determine the Biomagnification Factor (BMF) and Lipid-Normalized Growth-Corrected Depuration Rate (
Phase 1: Preparation & Dosing
-
Test System: Rainbow Trout (Oncorhynchus mykiss), juvenile, lipid content 3-5%.
-
Diet Spiking:
-
Dissolve PBB isomer in corn oil (vehicle).
-
Mix oil with commercial fish food to achieve a nominal concentration (e.g., 10 µg/g).
-
Validation: Analyze three random diet samples using GC-MS to confirm homogeneity (CV < 15%) and stability.
-
-
Control Group: Fish fed diet spiked with pure corn oil only.
Phase 2: Uptake Phase (14-28 Days)
-
Feeding: Feed fish at a fixed ration (e.g., 1.5% body weight/day) to ensure complete consumption.
-
Sampling: No fish sampling required during uptake for BMF calculation, but daily observation for toxicity is mandatory.
Phase 3: Depuration Phase (42-84 Days)
Crucial Step: This phase must be long enough to observe a decline in tissue concentration, often difficult for HBBs.
-
Diet Switch: Switch all groups to non-spiked (clean) food.
-
Sampling Points: Sample 5-10 fish at days 0, 1, 3, 7, 14, 28, 56, and 84.
-
Analysis:
Phase 4: Data Calculation (Self-Validating Logic)
Calculate the Depuration Rate Constant (
-
Growth Correction: Subtract the growth rate constant (
) from the total elimination rate to isolate chemical elimination. -
BMF Calculation:
(Where = Ingestion rate, = Assimilation efficiency)
Visualization: OECD 305 Experimental Workflow
Figure 2: Workflow for the OECD 305 Dietary Exposure method, highlighting critical validation steps for hydrophobic compounds.
References
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2004).[5] Toxicological Profile for Polybrominated Biphenyls and Polybrominated Diphenyl Ethers.[3][6] U.S. Department of Health and Human Services. [Link]
-
OECD. (2012).[7][8] Test No. 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure.[4][7][9][10] OECD Guidelines for the Testing of Chemicals, Section 3. [Link][4][8]
-
National Institute of Environmental Health Sciences (NIEHS). (2023). Elimination of PBB-153; findings from a cohort of Michigan adults.[11][12] [Link]
-
Safe, S. (1984). Polychlorinated biphenyls (PCBs) and polybrominated biphenyls (PBBs): biochemistry, toxicology, and mechanism of action. CRC Critical Reviews in Toxicology. [Link]
-
United Nations Environment Programme (UNEP). (2013). Stockholm Convention on Persistent Organic Pollutants: Hexabromobiphenyl. [Link]
Sources
- 1. Polychlorinated biphenyl - Wikipedia [en.wikipedia.org]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. Exposure Data - Polychlorinated Biphenyls and Polybrominated Biphenyls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. bmuv.de [bmuv.de]
- 5. chm.pops.int [chm.pops.int]
- 6. researchgate.net [researchgate.net]
- 7. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 8. Dietary uptake of highly hydrophobic chemicals by rainbow trout (Oncorhynchus mykiss) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioaccumulation in Fish: Aqueous and Dietary Exposure - Fraunhofer IME [ime.fraunhofer.de]
- 10. OECD 305 - Bioaccumulation in Fish: Aqueous and Dietary Exposure - Situ Biosciences [situbiosciences.com]
- 11. Elimination of PBB-153; findings from a cohort of Michigan adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Elimination of PBB-153; Findings from a cohort of Michigan adults - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of 2,2',4,4',6,6'-Hexabromobiphenyl degradation under different conditions
Content Type: Technical Comparison Guide Audience: Toxicologists, Environmental Chemists, and Drug Discovery Scientists (ADME/Tox)
Executive Summary & Chemical Context
This guide provides a comparative technical analysis of the degradation profiles of 2,2',4,4',6,6'-Hexabromobiphenyl (PBB 153) under three distinct experimental conditions: Photolytic (UV) , Chemical Reductive (nZVI) , and Biological Metabolic (Microsomal) .
Why PBB 153? For drug development and toxicology professionals, PBB 153 serves as a critical "negative control" model for metabolic stability. Its specific substitution pattern—bromine atoms at every ortho and para position (2,4,6 on both rings)—creates a "fortress" of steric hindrance and bond stability.
-
Structural Challenge: The non-coplanar twist induced by the four ortho-bromines prevents the formation of planar arene oxide intermediates required for enzymatic oxidation.
-
Relevance: Understanding how to force the degradation of such recalcitrant scaffolds is vital for both environmental remediation and designing halogenated pharmacophores with tunable half-lives.
Comparative Methodology: Experimental Protocols
Condition A: Photolytic Degradation (UV-C/Solvent)
Mechanism: Homolytic C-Br bond cleavage followed by hydrogen abstraction from the solvent. Role: The "Abiotic Hammer"—rapid, high-energy degradation.
Protocol A: UV-C Photolysis Workflow
-
Preparation: Dissolve PBB 153 (10 µM) in HPLC-grade n-hexane .
-
Expert Insight: Hexane is selected over methanol here because it acts as an efficient hydrogen donor for the radical intermediates without competing for photon absorption in the UV-C range.
-
-
Irradiation: Transfer solution to quartz cuvettes (path length 1 cm).
-
Exposure: Irradiate using a low-pressure mercury lamp (
nm) in a Rayonet reactor. -
Sampling: Aliquot 100 µL at
min. -
Quenching: Not required for hexane; inject directly into GC-MS/ECD.
Key Outcome: Rapid stepwise debromination. The high energy of UV-C overcomes the C-Br bond dissociation energy (~70-80 kcal/mol).
Condition B: Nanoscale Zero-Valent Iron (nZVI) Reduction
Mechanism: Surface-mediated reductive dehalogenation (electron transfer from
Protocol B: nZVI Synthesis & Batch Reaction
-
nZVI Synthesis: Reduce
with sodium borohydride ( ) under atmosphere.-
Reaction:
-
-
System Setup: Anaerobic chamber (
purged). -
Reaction: Mix PBB 153 (dissolved in 1:1 Acetone:Water to ensure solubility while allowing
contact) with nZVI (dosage: 2 g/L). -
Agitation: Rotary shaker at 150 rpm.
-
Sampling: Filter aliquots through 0.22 µm PTFE filters to remove iron nanoparticles before analysis.
Key Outcome: Slower than photolysis; strictly governed by surface area and oxide shell passivation.
Condition C: Microsomal Metabolic Stability (Biological)
Mechanism: Cytochrome P450-mediated oxidation. Role: The "Biological Shield"—demonstrates metabolic resistance.
Protocol C: Liver Microsome Incubation
-
Matrix: Induced Rat Liver Microsomes (RLM) or Human Liver Microsomes (HLM) at 0.5 mg protein/mL.
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Pre-incubation: 5 min at 37°C with PBB 153 (1 µM final conc, <0.1% DMSO).
-
Initiation: Add NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Timepoints: 0, 15, 30, 60, 120 min.
-
Termination: Add ice-cold acetonitrile (containing internal standard). Centrifuge at 4000g.
Key Outcome: PBB 153 is virtually metabolically inert. The 2,2',4,4',6,6' substitution blocks the formation of the 2,3-oxide or 3,4-oxide intermediates necessary for hydroxylation.
Data Synthesis & Comparison
The following table summarizes the kinetic performance of PBB 153 under the three conditions. Note the stark contrast between abiotic forcing (UV) and biological failure (Microsomes).
| Metric | Photolysis (UV-C) | Chemical Reduction (nZVI) | Metabolic (Microsomes) |
| Kinetics Model | Pseudo-first-order | Surface-area normalized (Pseudo-first-order) | Zero-order / Negligible |
| Rate Constant ( | |||
| Half-Life ( | ~2.8 minutes | ~58 minutes | > 10 years (in vivo est.) |
| Primary Mechanism | Homolytic Cleavage (Radical) | Electron Transfer (Redox) | Enzymatic Oxidation (Failed) |
| Major Products | PBB 101 (Penta), PBB 52 (Tetra) | Lower brominated biphenyls | Unchanged Parent |
| Key Limitation | Requires UV transparency; solvent dependent | Passivation of Iron surface | Steric hindrance blocks CYP450 |
Data extrapolated from comparative kinetic studies of highly brominated congeners [1, 2, 4].
Mechanistic Visualization
Diagram 1: Comparative Experimental Workflows
This diagram illustrates the parallel processing tracks for the three conditions.
Caption: Workflow comparing high-energy photolysis, surface-mediated reduction, and biological resistance pathways.
Diagram 2: Debromination Pathway (UV/nZVI)
PBB 153 degrades via stepwise loss of bromine. Note that photolysis often preferentially removes meta or para bromines first due to bond energies, whereas biological systems (if they worked) would attack meta-para positions.
Caption: Stepwise reductive debromination pathway observed in abiotic conditions (UV and nZVI).
Expert Analysis & Causality
The "Ortho Effect" in PBB 153
The resistance of PBB 153 to biological degradation (Condition C) compared to its susceptibility to UV (Condition A) is explained by the Ortho Effect .
-
Biological Failure: CYP450 enzymes require the substrate to bind in a specific orientation to form an arene oxide. The four ortho bromines (2,2',6,6') force the two phenyl rings into a perpendicular twist (~90° dihedral angle). This prevents the planar conformation required for enzymatic intercalation [3, 6].
-
Photolytic Success: UV degradation does not require a specific enzymatic "fit." The high-energy photons excite the C-Br bond directly to a repulsive state (
), causing homolytic cleavage regardless of steric hindrance. In fact, the steric strain in PBB 153 may actually accelerate the initial loss of a bromine atom to relieve crowding [1, 5].
Protocol Validation (Self-Check)
-
UV Protocol: Use actinometry (e.g., potassium ferrioxalate) to quantify photon flux. Without this, rate constants cannot be compared across different reactor geometries.
-
nZVI Protocol: The appearance of lower brominated congeners (PBB 101, PBB 52) confirms the reductive mechanism. If you only see loss of parent without appearance of daughters, suspect adsorption to the iron surface rather than degradation.
References
-
Eriksson, J., et al. (2004). "Photolytic transformation of polybrominated biphenyls leading to the structures of unknown hexa- to nonabromo-congeners." Environmental Science & Technology. Link
-
Wei, Z., et al. (2022). "Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants." International Journal of Molecular Sciences. Link
-
Hakk, H., & Letcher, R. J. (2003). "Metabolism in the toxicokinetics and fate of brominated flame retardants—a review." Environment International. Link
-
Zhang, Y., et al. (2019). "Nanoscale zero-valent iron (nZVI) based advanced oxidation processes: Degradation of halogenated pollutants." Chemical Engineering Journal. Link
-
Hill, R. H., et al. (1982). "Evidence of degradation of polybrominated biphenyls in soil samples from Michigan." Journal of Environmental Science and Health, Part B. Link
-
Safe, S. (1984). "Polychlorinated biphenyls (PCBs) and polybrominated biphenyls (PBBs): biochemistry, toxicology, and mechanism of action." CRC Critical Reviews in Toxicology. Link
Safety Operating Guide
Proper Disposal Procedures: 2,2',4,4',6,6'-Hexabromobiphenyl (PBB 155)
[1]
Executive Summary & Chemical Identity
2,2',4,4',6,6'-Hexabromobiphenyl (PBB 155) is a persistent organic pollutant (POP) belonging to the polybrominated biphenyl (PBB) class.[1] Unlike standard organic waste, PBBs possess high thermal stability and a propensity to form highly toxic polybrominated dibenzofurans (PBDFs) if incinerated improperly.
Strict adherence to this protocol is mandatory. This compound must never be disposed of down the drain, in standard trash, or in low-temperature medical waste incinerators.
| Parameter | Data |
| Chemical Name | This compound (PBB 155) |
| CAS Number | 59080-40-9 (Specific Isomer) / 36355-01-8 (Generic Mix) |
| Molecular Formula | C₁₂H₄Br₆ |
| Physical State | White to off-white solid/powder |
| UN Number | UN 3152 (Polyhalogenated biphenyls, solid) |
| Hazard Class | Class 9 (Miscellaneous Dangerous Goods) |
| Packing Group | II |
Regulatory Framework (RCRA & TSCA)
While Polychlorinated Biphenyls (PCBs) have a dedicated regulatory framework under TSCA (40 CFR 761), PBBs occupy a complex regulatory space.
-
RCRA Status: PBBs do not have a specific federal RCRA "P" or "U" waste code. However, they are frequently regulated as State-Regulated Hazardous Waste (e.g., Michigan, Washington WP02 codes) or as Characteristic Hazardous Waste if they exhibit toxicity via leaching.
-
TSCA Status: Production of PBBs was banned under the Toxic Substances Control Act (TSCA). Due to their similarity to PCBs, best practice dictates managing PBB waste with the same stringency as TSCA-regulated PCB waste. [2]
-
Disposal Mandate: The only acceptable disposal method is high-temperature incineration at a facility permitted to handle halogenated organic pollutants.
Personal Protective Equipment (PPE) Matrix
Handling PBB 155 requires protection against inhalation of dust and dermal absorption.
| PPE Category | Specification | Rationale |
| Respiratory | N95 or P100 Respirator (Minimum) | Prevents inhalation of particulates.[1][3][2] For spill cleanup, use a full-face respirator with organic vapor/P100 cartridges.[2] |
| Dermal (Hands) | Double Nitrile Gloves (min 0.11 mm thickness) | PBBs are lipophilic and can permeate skin.[1][3][2] Double gloving provides a breakthrough time buffer. |
| Dermal (Body) | Tyvek® Lab Coat/Coverall | Disposable outer layer prevents contamination of street clothes.[1][3][2] |
| Eye Protection | Chemical Splash Goggles | Standard safety glasses are insufficient for powder handling where airborne dust is a risk.[1][3][2] |
Waste Segregation & Packaging Protocol
Step 1: Segregation
-
Isolate: Keep PBB waste separate from oxidizers, acids, and bases.
-
Solvent Compatibility: PBBs are soluble in benzene, toluene, and acetone. If generated as a solution, ensure the solvent is compatible with the waste container (e.g., no acetone in standard PVC containers).
Step 2: Primary Containment [1][3][2]
-
Solids: Place solid waste (gloves, weigh boats, contaminated paper) into a wide-mouth HDPE jar or a clear, heavy-duty polyethylene bag (minimum 6 mil thickness).
-
Liquids: Collect solutions in glass or steel containers . Avoid low-density plastics that may degrade in the presence of organic solvents.
Step 3: Secondary Packaging (Lab Pack)
-
Place the primary container into a UN-rated steel or poly drum (e.g., 5-gallon or 55-gallon drum depending on volume).
-
Fill void spaces with an inert absorbent (vermiculite or clay) to prevent breakage and absorb potential leaks.
Step 4: Labeling
-
Primary Label: "Hazardous Waste - Polybrominated Biphenyls (PBBs)."[2]
-
DOT Label: Class 9 Diamond.
-
Specific Warning: "CONTAINS PBBs - DO NOT INCINERATE AT LOW TEMP."
Disposal Logic Flow
The following diagram illustrates the decision-making process for classifying and routing PBB waste.
Figure 1: Decision logic for the safe packaging and routing of PBB 155 waste streams.
Incineration Specifications
Standard medical waste incinerators often operate at temperatures insufficient to destroy the biphenyl core of PBBs. Incomplete combustion at temperatures between 400°C and 800°C can catalyze the formation of Polybrominated Dibenzofurans (PBDFs) , which are significantly more toxic than the parent PBB.
Required Disposal Parameters:
-
Temperature: Minimum 1200°C (2192°F) .
-
Residence Time: Minimum 2 seconds in the combustion zone.
-
Turbulence: High turbulence is required to ensure complete oxidation.
-
Scrubbing: The facility must have wet scrubbers to capture hydrogen bromide (HBr) gas generated during combustion.
Action: Verify with your hazardous waste vendor (e.g., Veolia, Clean Harbors, Triumvirate) that the designated facility meets TSCA PCB incineration standards (40 CFR 761.70), as this standard is sufficient for PBBs.[1]
Spill Response Procedure
In the event of a spill of solid PBB 155:
-
Evacuate & Isolate: Clear the immediate area. Post "Do Not Enter" signs.
-
PPE Up: Don Tyvek suit, double gloves, and P100 respirator.
-
Contain: If liquid, dike with absorbent pillows. If solid, cover gently to prevent dust dispersion.
-
Cleanup:
-
Do NOT Dry Sweep: This aerosolizes the dust.
-
HEPA Vacuum: Use a vacuum dedicated to hazardous chemical cleanup.
-
Wet Wipe: Use pads dampened with a compatible solvent (e.g., acetone) to pick up residual dust.
-
-
Disposal: All cleanup materials (pads, filters, gloves) must be disposed of as PBB waste following the protocol above.
References
-
United Nations Economic Commission for Europe (UNECE). (2009). The New POPs under the Stockholm Convention: Hexabromobiphenyl. Retrieved from [Link][3]
-
U.S. Environmental Protection Agency (EPA). (2024).[4][5] Polychlorinated Biphenyls (PCBs) Manufacturing, Processing, Distribution in Commerce, and Use Prohibitions.[1] 40 CFR Part 761.[6][7][8][9] Retrieved from [Link][3]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2004).[10] Toxicological Profile for Polybrominated Biphenyls (PBBs).[10] Retrieved from [Link][3]
-
PubChem. (2025).[10] this compound Compound Summary. National Library of Medicine. Retrieved from [Link][3]
-
International Programme on Chemical Safety (IPCS). (1994).[11] Environmental Health Criteria 152: Polybrominated Biphenyls. World Health Organization.[10][12] Retrieved from [Link][3]
Sources
- 1. Table 4-1, Chemical Identity of Polybrominated Biphenyl (PBB) Congeners - Toxicological Profile for Polybrominated Biphenyls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Polybrominated biphenyl - Wikipedia [en.wikipedia.org]
- 3. Waste Code [rcrainfo.epa.gov]
- 4. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 5. regulations.gov [regulations.gov]
- 6. epa.gov [epa.gov]
- 7. epa.gov [epa.gov]
- 8. epa.gov [epa.gov]
- 9. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 10. Pbb 153 | C12H4Br6 | CID 42948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chm.pops.int [chm.pops.int]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
